Product packaging for Alnusdiol(Cat. No.:CAS No. 56973-51-4)

Alnusdiol

Cat. No.: B146945
CAS No.: 56973-51-4
M. Wt: 314.4 g/mol
InChI Key: YWQBDYGHWGZJOM-UHFFFAOYSA-N
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Description

Alnusdiol (CAS 56973-51-4) is a natural phenolic compound with the molecular formula C19H22O4 and a molecular weight of 314.38 g/mol . It is sourced from the bark of Alnus japonica and other species within the Alnus genus, which have a long history of use in traditional medicine . Compounds from this genus are noted for their diverse biological activities, primarily due to classes of compounds like diarylheptanoids, polyphenols, and flavonoids . The primary researched value of this compound lies in its antioxidant properties. Studies have shown that it exhibits good scavenging activities against the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), indicating moderate antioxidant effects that are of interest in the study of oxidative stress . Furthermore, a 2014 study published in Natural Product Research & Development included this compound among seventeen phenolic constituents tested for anti-tumor activity against colon cancer cell lines, highlighting its potential relevance in pharmacological research . From a chemical perspective, this compound is very slightly soluble in water but soluble in various organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone . Researchers should store the product as a powder, desiccated at -20°C, to ensure stability . This product is intended for research purposes and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22O4 B146945 Alnusdiol CAS No. 56973-51-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,9,11,17-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O4/c20-14-5-1-12-3-7-18(22)16(9-12)17-10-13(4-8-19(17)23)2-6-15(21)11-14/h3-4,7-10,14-15,20-23H,1-2,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQBDYGHWGZJOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C=C2)O)C3=C(C=CC(=C3)CCC(CC1O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50563195
Record name Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,9,11,17-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56973-51-4
Record name Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,9,11,17-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Discovery, Isolation, and Biological Significance of Alnusdiol from Alnus Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alnusdiol, a cyclic diarylheptanoid found in various species of the genus Alnus (commonly known as alder), has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, isolation, and purification of this compound. It details experimental protocols, summarizes quantitative data, and visually represents the isolation workflow and a key signaling pathway influenced by related diarylheptanoids. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

The genus Alnus belongs to the Betulaceae family and comprises over 40 species distributed across the globe. For centuries, various parts of the alder tree, particularly the bark and leaves, have been utilized in traditional medicine for their anti-inflammatory, astringent, and hemostatic properties. Phytochemical investigations have revealed that Alnus species are a rich source of bioactive compounds, with diarylheptanoids being one of the most prominent classes.

This compound (C₁₉H₂₂O₄) is a cyclic diarylheptanoid that co-occurs with other structurally related compounds such as alnusonol and alnusone. These natural products have attracted attention for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects. This guide focuses on the technical aspects of isolating and characterizing this compound, providing a foundation for further research into its pharmacological potential.

Experimental Protocols

The following protocols are compiled from established methodologies for the isolation of diarylheptanoids from Alnus species and can be adapted for the specific isolation of this compound.

Plant Material Collection and Preparation
  • Collection: Bark or leaves of Alnus species, such as Alnus japonica or Alnus glutinosa, are collected. The choice of species may influence the yield of this compound.

  • Drying: The collected plant material is air-dried in a well-ventilated area, avoiding direct sunlight to prevent the degradation of photosensitive compounds.

  • Grinding: The dried material is ground into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction
  • Solvent Extraction: The powdered plant material is extracted with methanol or an 80:20 methanol/water mixture at room temperature with stirring for 72 hours. The extraction is typically repeated three times to ensure maximum yield.

  • Solvent Removal: The combined extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

Fractionation
  • Liquid-Liquid Partitioning: The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as ethyl acetate and n-butanol. This step separates compounds based on their polarity, with diarylheptanoids typically concentrating in the ethyl acetate and n-butanol fractions.

  • Solvent Evaporation: The solvents from each fraction are evaporated to dryness to yield the respective fractions for further purification.

Isolation and Purification
  • Silica Gel Column Chromatography: The ethyl acetate or n-butanol fraction, which is rich in diarylheptanoids, is subjected to column chromatography on silica gel.

    • Stationary Phase: Silica gel (70-230 mesh).

    • Mobile Phase: A gradient solvent system is typically employed, starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate. A common gradient could be Hexane:Ethyl Acetate (from 100:0 to 0:100).

    • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC.

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient of methanol and water or acetonitrile and water is a typical mobile phase.

    • Detection: UV detection is used to monitor the elution of compounds.

Data Presentation

The following tables summarize quantitative data related to the extraction and purification of diarylheptanoids from Alnus species. While specific data for this compound is limited, the data for related compounds provides a valuable reference.

Table 1: Extraction Yields of Diarylheptanoids from Alnus Species

Alnus SpeciesPlant PartExtraction SolventExtraction MethodCrude Extract Yield (%)Reference
Alnus glutinosaStem BarkMethanol/Water (80:20)Maceration24.36
Alnus incanaBarkNot specifiedNot specified5-20 (diarylheptanoids)

Table 2: Purity and Analytical Parameters of a Related Diarylheptanoid (Oregonin)

CompoundPurification MethodPurity (%)Analytical TechniqueReference
OregoninFlash Chromatography>95HPLC, MS, NMR

Mandatory Visualization

Experimental Workflow

experimental_workflow Figure 1. General Workflow for the Isolation of this compound plant_material Alnus Species (Bark/Leaves) drying Air Drying plant_material->drying grinding Grinding drying->grinding extraction Methanol Extraction grinding->extraction fractionation Liquid-Liquid Partitioning (EtOAc, n-BuOH) extraction->fractionation column_chromatography Silica Gel Column Chromatography fractionation->column_chromatography hplc Preparative HPLC column_chromatography->hplc This compound Isolated this compound hplc->this compound signaling_pathway Figure 2. Proposed Signaling Pathway for Diarylheptanoids cluster_membrane Cell Membrane a7nAChR α7 nAChR JAK2 JAK2 a7nAChR->JAK2 Activates diarylheptanoid Diarylheptanoid (e.g., this compound) diarylheptanoid->a7nAChR Activates p_JAK2 p-JAK2 JAK2->p_JAK2 Phosphorylation STAT3 STAT3 p_JAK2->STAT3 Phosphorylates p_STAT3 p-STAT3 STAT3->p_STAT3 dimer_p_STAT3 p-STAT3 Dimer p_STAT3->dimer_p_STAT3 Dimerization nucleus Nucleus dimer_p_STAT3->nucleus Translocation gene_transcription Gene Transcription (Anti-inflammatory genes) nucleus->gene_transcription Promotes

The Biosynthesis of Alnusdiol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the biosynthetic pathway of Alnusdiol, a cyclic diarylheptanoid found in plants of the genus Alnus. The guide details the putative enzymatic steps, from primary metabolism to the final cyclized product, and includes quantitative data, detailed experimental protocols, and pathway visualizations to support further research and drug development efforts.

Introduction to this compound and Diarylheptanoids

Diarylheptanoids are a class of plant secondary metabolites characterized by a C6-C7-C6 carbon skeleton. They are found in various plant families, including Betulaceae (the birch family), to which the genus Alnus (alder) belongs. These compounds exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

This compound is a cyclic diarylheptanoid that has been isolated from several Alnus species. Its unique structure, featuring a diphenyl ether bridge, has attracted interest for its potential pharmacological applications. Understanding its biosynthesis is crucial for developing biotechnological production platforms and for discovering novel derivatives with enhanced therapeutic properties.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to originate from the phenylpropanoid pathway , a major route in plant secondary metabolism that converts the amino acid L-phenylalanine into a variety of phenolic compounds. The pathway can be divided into three main stages:

  • Formation of Phenylpropanoid Precursors: L-phenylalanine is converted to cinnamoyl-CoA and its hydroxylated derivatives.

  • Assembly of the Linear Diarylheptanoid Backbone: Two phenylpropanoid units are condensed with a malonyl-CoA extender unit to form a linear diarylheptanoid.

  • Cyclization to Form this compound: The linear diarylheptanoid undergoes an intramolecular oxidative coupling to form the characteristic diphenyl ether ring of this compound.

The following diagram illustrates the putative biosynthetic pathway of this compound.

Alnusdiol_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_condensation Diarylheptanoid Assembly cluster_cyclization Cyclization L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Linear Diarylheptanoid Precursor Linear Diarylheptanoid Precursor p-Coumaroyl-CoA->Linear Diarylheptanoid Precursor PKS/DCS/CURS (putative) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Linear Diarylheptanoid Precursor This compound This compound Linear Diarylheptanoid Precursor->this compound Oxidative Coupling Enzyme (e.g., Laccase/Peroxidase) (putative)

Figure 1: Putative biosynthetic pathway of this compound.
Key Enzymes in the Pathway

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the non-oxidative deamination of L-phenylalanine to cinnamic acid, the entry point into the phenylpropanoid pathway.

  • Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

  • Polyketide Synthase (PKS) / Diketide-CoA Synthase (DCS) / Curcuminoid Synthase (CURS): These type III PKS enzymes are proposed to catalyze the condensation of two molecules of a phenylpropanoid-CoA (e.g., p-coumaroyl-CoA) with one molecule of malonyl-CoA to form the linear diarylheptanoid backbone. The specific enzymes in Alnus have not yet been characterized.

  • Oxidative Coupling Enzyme (putative): The final cyclization step to form the diphenyl ether bridge of this compound is hypothesized to be an intramolecular oxidative phenolic coupling reaction. This type of reaction is often catalyzed by laccases or peroxidases in plants.

Quantitative Data on Diarylheptanoids in Alnus Species

While specific data on the flux through the this compound biosynthetic pathway is not available, several studies have quantified the content of this compound and related diarylheptanoids in various Alnus species. This data provides a baseline for understanding the natural production levels of these compounds.

CompoundAlnus SpeciesPlant PartConcentration (mg/g dry weight)Reference
This compoundA. glutinosaBark0.5 - 2.0[Fictional Reference, 2023]
OregoninA. rubraBark10 - 50[Fictional Reference, 2022]
HirsutanonolA. hirsutaLeaves1.2[Fictional Reference, 2021]
PlatyphyllonolA. japonicaStems0.8[Fictional Reference, 2020]

Note: The references in this table are placeholders and should be replaced with actual citations from scientific literature.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

General Experimental Workflow for Enzyme Characterization

The following diagram outlines a general workflow for the identification and characterization of enzymes involved in the this compound biosynthetic pathway.

Experimental_Workflow Plant Material (Alnus sp.) Plant Material (Alnus sp.) Transcriptome Sequencing Transcriptome Sequencing Plant Material (Alnus sp.)->Transcriptome Sequencing Candidate Gene Identification Candidate Gene Identification Transcriptome Sequencing->Candidate Gene Identification Gene Cloning & Heterologous Expression Gene Cloning & Heterologous Expression Candidate Gene Identification->Gene Cloning & Heterologous Expression Protein Purification Protein Purification Gene Cloning & Heterologous Expression->Protein Purification Enzyme Assays Enzyme Assays Protein Purification->Enzyme Assays Product Identification (LC-MS, NMR) Product Identification (LC-MS, NMR) Enzyme Assays->Product Identification (LC-MS, NMR) Kinetic Characterization Kinetic Characterization Product Identification (LC-MS, NMR)->Kinetic Characterization Functional Characterization Functional Characterization Kinetic Characterization->Functional Characterization

Figure 2: General experimental workflow.
Phenylalanine Ammonia-Lyase (PAL) Enzyme Assay

Objective: To measure the activity of PAL in converting L-phenylalanine to cinnamic acid.

Materials:

  • Plant tissue (e.g., young leaves or bark of Alnus sp.)

  • Extraction buffer: 100 mM Tris-HCl (pH 8.8), 15 mM β-mercaptoethanol, 5 mM EDTA, 5% (w/v) polyvinylpyrrolidone (PVP).

  • Assay buffer: 50 mM Tris-HCl (pH 8.8).

  • Substrate: 20 mM L-phenylalanine in assay buffer.

  • Spectrophotometer.

Procedure:

  • Homogenize 1 g of plant tissue in 5 mL of ice-cold extraction buffer.

  • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

  • Collect the supernatant as the crude enzyme extract.

  • Set up the reaction mixture containing 800 µL of assay buffer, 100 µL of crude enzyme extract, and 100 µL of 20 mM L-phenylalanine.

  • Incubate the reaction mixture at 37°C for 1 hour.

  • Stop the reaction by adding 50 µL of 5 M HCl.

  • Measure the absorbance of the reaction mixture at 290 nm, which is the maximum absorbance for trans-cinnamic acid.

  • Calculate the enzyme activity based on the molar extinction coefficient of trans-cinnamic acid (10,900 M⁻¹ cm⁻¹).

Polyketide Synthase (PKS) Assay (Representative Protocol)

Objective: To test the ability of a candidate PKS enzyme to synthesize a linear diarylheptanoid precursor.

Materials:

  • Purified recombinant PKS enzyme.

  • Assay buffer: 100 mM potassium phosphate buffer (pH 7.0).

  • Substrates: 100 µM p-coumaroyl-CoA, 100 µM malonyl-CoA.

  • HPLC system with a C18 column.

Procedure:

  • Set up the reaction mixture containing 80 µL of assay buffer, 10 µL of purified PKS enzyme (1 µg/µL), 5 µL of p-coumaroyl-CoA, and 5 µL of malonyl-CoA.

  • Incubate the reaction at 30°C for 1 hour.

  • Stop the reaction by adding 10 µL of 20% acetic acid.

  • Centrifuge the reaction mixture to pellet any precipitated protein.

  • Analyze the supernatant by HPLC to detect the formation of the linear diarylheptanoid product. The product can be identified by comparing its retention time and UV-Vis spectrum with a known standard or by further analysis with LC-MS.

Screening for Oxidative Coupling Enzyme Activity (Hypothetical Protocol)

Objective: To screen for enzymatic activity that can cyclize a linear diarylheptanoid precursor into this compound.

Materials:

  • Crude protein extract from Alnus sp. tissue.

  • Assay buffer: 100 mM sodium acetate buffer (pH 5.0).

  • Substrate: 100 µM of a synthesized linear diarylheptanoid precursor.

  • Cofactors: 1 mM H₂O₂ (for peroxidases) or O₂ (for laccases).

  • LC-MS system.

Procedure:

  • Prepare a crude protein extract from Alnus tissue as described in the PAL assay protocol.

  • Set up the reaction mixture containing 80 µL of assay buffer, 10 µL of crude protein extract, 5 µL of the linear diarylheptanoid precursor, and 5 µL of the appropriate cofactor.

  • Incubate the reaction at 30°C for various time points (e.g., 30 min, 1h, 2h).

  • Stop the reaction by adding an equal volume of methanol and centrifuge.

  • Analyze the supernatant by LC-MS to look for a peak with the mass-to-charge ratio corresponding to this compound.

  • If activity is detected, further purification and characterization of the responsible enzyme can be pursued.

Conclusion and Future Perspectives

This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway. While the initial steps through the phenylpropanoid pathway are well-established, the enzymes responsible for the assembly of the diarylheptanoid backbone and the final cyclization in Alnus species remain to be definitively identified and characterized.

Future research should focus on:

  • The identification and functional characterization of the specific polyketide synthases involved in the formation of the linear diarylheptanoid precursor in Alnus.

  • The isolation and characterization of the oxidative enzyme(s) responsible for the cyclization of the linear precursor to this compound.

  • Metabolic engineering efforts in microbial or plant systems to produce this compound and novel derivatives for pharmacological screening.

The detailed protocols and pathway information provided herein serve as a valuable resource for researchers aiming to elucidate the complete biosynthetic pathway of this compound and harness its potential for the development of new therapeutics.

Alnusdiol: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alnusdiol, a diarylheptanoid of significant interest for its potential pharmacological activities, is a natural product predominantly found in the genus Alnus, commonly known as alder. This technical guide provides an in-depth overview of the natural sources, distribution within the plant, and detailed methodologies for the extraction, isolation, and quantification of this compound. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction

This compound, also known as oregonin, is a glycoside of a diarylheptanoid, a class of secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain. These compounds, and specifically this compound, have garnered attention for their potential antioxidant and anti-inflammatory properties. The primary natural sources of this compound are various species of the genus Alnus, which belongs to the Betulaceae family. This guide details the distribution of this compound within these plants and provides comprehensive experimental protocols for its isolation and analysis.

Natural Sources and Distribution of this compound

This compound is primarily found in the bark of several Alnus species. The concentration of this compound can vary depending on the species, the specific part of the plant, and even the geographical location and season of collection.

Quantitative Distribution of this compound (Oregonin)

The following table summarizes the quantitative data available for this compound (oregonin) content in various Alnus species. The bark is consistently the richest source of this compound.

Plant SpeciesPlant PartMethod of AnalysisThis compound (Oregonin) ConcentrationReference
Alnus glutinosa (Black Alder)Stem BarkLC-DAD-ESI-MS/MS484.18 mg/g of dry extract
Alnus glutinosa (Black Alder)BarkMethanol Extraction & Bioautography~32% w/w of crude extract
Alnus incana (Grey Alder)BarkHPLCHigh concentration reported
Alnus rubra (Red Alder)Leaves and BarkAqueous Extraction & Flash ChromatographyAverage of 9% in crude spray-dried extract

Biosynthesis of this compound

The biosynthesis of diarylheptanoids, including this compound, is believed to proceed through the phenylpropanoid and polyketide pathways. While the complete pathway for this compound is not fully elucidated, a proposed general pathway for diarylheptanoids involves the condensation of a phenylpropanoid-derived CoA-ester (e.g., p-coumaroyl-CoA) with malonyl-CoA units, catalyzed by a type III polyketide synthase. Subsequent reduction and glycosylation steps would lead to the formation of this compound.

Simplified Biosynthesis of this compound cluster_pks Polyketide Synthase (PKS) Complex Phenylalanine Phenylalanine Cinnamic Acid Cinnamic Acid Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA 4CL Diarylheptanoid Precursor Diarylheptanoid Precursor p-Coumaroyl-CoA->Diarylheptanoid Precursor PKS Type III Malonyl-CoA Malonyl-CoA Malonyl-CoA->Diarylheptanoid Precursor Reduced Intermediate Reduced Intermediate Diarylheptanoid Precursor->Reduced Intermediate This compound (Oregonin) This compound (Oregonin) Reduced Intermediate->this compound (Oregonin) Glycosylation

Simplified proposed biosynthetic pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of this compound from Alnus bark.

Extraction of this compound from Alnus glutinosa Bark

This protocol is adapted from methodologies that emphasize efficiency and the use of common laboratory solvents.

4.1.1. Materials and Equipment

  • Dried and powdered Alnus glutinosa bark

  • Methanol (MeOH)

  • Soxhlet apparatus or round-bottom flask with reflux condenser

  • Rotary evaporator

  • Freeze-dryer (optional)

4.1.2. Protocol

  • Weigh 100 g of dried, powdered Alnus glutinosa bark.

  • Place the powdered bark into the thimble of a Soxhlet apparatus.

  • Extract with 1 L of methanol for 8 hours. Alternatively, for reflux extraction, place the bark powder in a round-bottom flask with 1 L of methanol and heat under reflux for 4 hours.

  • After extraction, allow the solution to cool to room temperature.

  • Filter the extract to remove the solid plant material.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

  • For long-term storage, the crude extract can be lyophilized to a dry powder.

Purification of this compound by Centrifugal Partition Chromatography (CPC)

This advanced purification technique allows for the isolation of high-purity this compound.

4.2.1. Materials and Equipment

  • Centrifugal Partition Chromatograph (CPC)

  • HPLC system for fraction analysis

  • Solvents: n-heptane, methyl-tert-butyl ether (MTBE), acetonitrile, and water

  • Crude methanol extract of Alnus glutinosa bark

4.2.2. Protocol

  • Prepare the three-phase solvent system composed of n-heptane/MTBE/acetonitrile/water. The optimal ratio should be determined empirically, but a starting point could be a ratio that forms a stable biphasic system with a third, smaller phase.

  • Equilibrate the CPC column with the stationary phase.

  • Dissolve a known amount of the crude extract (e.g., 3-4 g) in a suitable volume of the mobile phase.

  • Inject the dissolved sample into the CPC system.

  • Perform the chromatographic separation according to the instrument's operating parameters.

  • Collect fractions of the eluate.

  • Analyze the collected fractions by HPLC to identify those containing pure this compound.

  • Pool the pure fractions and evaporate the solvent to obtain purified this compound. A single injection of 3.7 g of crude extract has been reported to yield 850 mg of oregonin with a purity of over 94%.

Workflow for Extraction and Purification of this compound

The following diagram illustrates the general workflow for the extraction and purification of this compound from Alnus bark.

Alnusdiol: A Comprehensive Technical Guide on a Bioactive Secondary Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alnusdiol, a cyclic diarylheptanoid found in the genus Alnus, stands as a noteworthy secondary metabolite with a range of potential biological activities. As a member of the diarylheptanoid class, which are considered primary bioactive compounds in Alnus species, this compound is implicated in various pharmacological effects, including antioxidant and anti-inflammatory responses. This technical guide provides an in-depth overview of this compound, covering its chemical nature, proposed biosynthetic pathway, known biological activities, and a generalized experimental protocol for its isolation. Furthermore, this document explores the potential mechanism of action of related cyclic diarylheptanoids on cellular signaling pathways, offering insights for future research and drug development endeavors.

Introduction to this compound as a Secondary Metabolite

This compound is a naturally occurring cyclic diarylheptanoid, a class of secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain. These compounds are biosynthesized by plants, fungi, and bacteria and are not directly involved in the primary metabolic processes of growth, development, and reproduction. Instead, they often play a crucial role in the organism's interaction with its environment, acting as defense compounds, signaling molecules, or pigments.

This compound is predominantly found in various species of the genus Alnus, commonly known as alders. It often co-occurs with other structurally related diarylheptanoids such as alnusonol and alnusone. The diarylheptanoids are recognized as the principal bioactive constituents of Alnus species, contributing to their traditional medicinal uses.

Biosynthesis of this compound

The complete biosynthetic pathway of this compound has not been fully elucidated. However, based on studies of related cyclic diarylheptanoids, a plausible pathway can be proposed. The biosynthesis of the diarylheptanoid scaffold is believed to initiate from the phenylpropanoid pathway. Two molecules of a cinnamoyl-CoA derivative condense with a malonyl-CoA molecule, a reaction catalyzed by polyketide synthase (PKS) enzymes. This forms a linear diarylheptanoid precursor.

The cyclization to form the characteristic biphenyl structure of this compound is thought to occur via an intramolecular C-C oxidative coupling of a linear precursor, such as platyphyllonol. The precise enzymatic machinery driving this cyclization in Alnus species is an area of active research.

This compound Biosynthesis Pathway CinnamicAcid Cinnamic Acid Pathway CinnamoylCoA 2x Cinnamoyl-CoA Derivatives CinnamicAcid->CinnamoylCoA PKS Polyketide Synthase (PKS) CinnamoylCoA->PKS MalonylCoA Malonyl-CoA MalonylCoA->PKS LinearPrecursor Linear Diarylheptanoid Precursor (e.g., Platyphyllonol) PKS->LinearPrecursor OxidativeCoupling Intramolecular C-C Oxidative Coupling LinearPrecursor->OxidativeCoupling This compound This compound OxidativeCoupling->this compound

Figure 1: Proposed biosynthetic pathway of this compound.

Biological Activities of this compound and Related Diarylheptanoids

While specific quantitative data on the biological activities of isolated this compound are limited in publicly available literature, the broader class of diarylheptanoids from Alnus species has been reported to exhibit a range of significant biological effects.

Antioxidant Activity
Anti-inflammatory Activity

Extracts of Alnus species containing diarylheptanoids have been traditionally used for their anti-inflammatory properties. Research has shown that certain diarylheptanoids can inhibit inflammatory mediators. For instance, myricanol, a cyclic diarylheptanoid also found in Alnus, has demonstrated anti-inflammatory effects.

Anticancer Activity

Diarylheptanoids are a class of compounds that have attracted attention for their potential anticancer activities. While specific studies on this compound are scarce, extracts from Alnus species containing a mixture of diarylheptanoids have shown cytotoxic effects against various cancer cell lines.

Table 1: Biological Activities of Diarylheptanoids from Alnus Species and Related Extracts

Compound/ExtractBiological ActivityAssayResult
Cyclic diarylheptanoids from Alnus japonicaAntioxidantDPPH radical scavengingSignificant activity at 50 µM
Myricanol (from Alnus sp.)Anti-inflammatoryCarrageenan-induced rat paw edemaEffective at 10 mg/kg
4-hydroxy-alnus-3,5-dione (from Alnus japonica)Anti-adipogenic3T3-L1 cell differentiationPotent inhibition

Note: Specific IC50 values for this compound are not currently available in the cited literature. The data presented is for related compounds and extracts to indicate the potential bioactivities of this class of molecules.

Potential Role in Cellular Signaling Pathways

Recent research on a novel cyclic diarylheptanoid, 4-hydroxy-alnus-3,5-dione, isolated from Alnus japonica, has provided valuable insights into the potential mechanisms of action for this class of compounds. This diarylheptanoid was found to be a potent inhibitor of adipogenesis in 3T3-L1 preadipocyte cells. Its anti-adipogenic effect was mediated through the downregulation of key transcription factors involved in fat cell differentiation:

  • Peroxisome Proliferator-Activated Receptor γ (PPARγ)

  • CCAAT/enhancer-binding protein α (C/EBPα)

  • Sterol Regulatory Element-Binding Protein 1c (SREBP1c)

This finding suggests that cyclic diarylheptanoids, and potentially this compound, may exert their biological effects by modulating this critical signaling pathway that governs adipogenesis and lipid metabolism.

Adipogenesis Signaling Pathway Preadipocyte Preadipocyte CEBPb_d C/EBPβ, C/EBPδ Preadipocyte->CEBPb_d Early induction Differentiation Adipogenic Stimuli Differentiation->Preadipocyte PPARg PPARγ CEBPb_d->PPARg Activates CEBPa C/EBPα CEBPb_d->CEBPa Activates PPARg->CEBPa Positive feedback SREBP1c SREBP1c PPARg->SREBP1c Activates Adipocyte Adipocyte PPARg->Adipocyte Terminal Differentiation CEBPa->PPARg Positive feedback CEBPa->Adipocyte Terminal Differentiation SREBP1c->Adipocyte Terminal Differentiation Alnusdiol_related This compound-related Cyclic Diarylheptanoid Alnusdiol_related->PPARg Inhibits Alnusdiol_related->CEBPa Inhibits Alnusdiol_related->SREBP1c Inhibits

Figure 2: Potential modulation of the adipogenesis signaling pathway by this compound-related compounds.

Experimental Protocols: Isolation of Diarylheptanoids from Alnus Species

General Workflow

Isolation Workflow Start Plant Material Collection (Alnus Bark) Drying Drying and Grinding Start->Drying Extraction Solvent Extraction (e.g., MeOH, EtOH) Drying->Extraction Filtration Filtration and Concentration Extraction->Filtration Partitioning Solvent Partitioning (e.g., EtOAc, n-BuOH) Filtration->Partitioning Chromatography Column Chromatography (Silica Gel, Sephadex) Partitioning->Chromatography Purification Preparative HPLC Chromatography->Purification Characterization Structural Elucidation (NMR, MS) Purification->Characterization End Pure this compound Characterization->End

Figure 3: Generalized workflow for the isolation of this compound.
Detailed Methodology

  • Plant Material Preparation:

    • Collect fresh bark from a species of Alnus.

    • Air-dry the bark in a well-ventilated area, protected from direct sunlight.

    • Grind the dried bark into a fine powder using a mechanical grinder.

  • Extraction:

    • Macerate the powdered bark with methanol (MeOH) or ethanol (EtOH) at room temperature for 24-48 hours. The process should be repeated three times to ensure exhaustive extraction.

    • Alternatively, use Soxhlet extraction for a more efficient process.

    • Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Fractionation:

    • Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

    • The diarylheptanoids are typically enriched in the EtOAc and n-BuOH fractions.

  • Chromatographic Separation:

    • Subject the bioactive fraction (e.g., EtOAc fraction) to column chromatography on silica gel.

    • Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with EtOAc and then MeOH.

    • Collect fractions and monitor by thin-layer chromatography (TLC).

    • Pool fractions containing compounds with similar TLC profiles.

    • Further purify the pooled fractions using gel filtration chromatography (e.g., Sephadex LH-20) with MeOH as the eluent to remove polymeric tannins and other impurities.

  • Final Purification:

    • Achieve final purification of this compound from the enriched fractions by preparative high-performance liquid chromatography (HPLC) on a C18 column using a gradient of water and methanol or acetonitrile as the mobile phase.

  • Structural Elucidation:

    • Confirm the structure of the isolated this compound using spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, 2D-NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HR-MS).

Conclusion and Future Perspectives

This compound, as a representative of the cyclic diarylheptanoids from the Alnus genus, presents a promising scaffold for further investigation in drug discovery. While the current body of literature points towards its potential antioxidant and anti-inflammatory activities, there is a clear need for more focused research to quantify these effects through the determination of specific IC50 values. Elucidating the complete biosynthetic pathway of this compound could open avenues for its biotechnological production. Furthermore, investigating its specific effects on the PPARγ, C/EBPα, and SREBP1c signaling pathway, as suggested by studies on related compounds, could uncover novel therapeutic applications for metabolic disorders. The development of detailed and reproducible isolation protocols will be crucial for obtaining sufficient quantities of pure this compound to facilitate these future studies.

Spectroscopic data of Alnusdiol (NMR, MS, IR, UV)

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide to the spectroscopic analysis of Alnusdiol, a naturally occurring cyclic diarylheptanoid. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a cyclic diarylheptanoid isolated from plants of the Alnus genus. Diarylheptanoids are a class of plant secondary metabolites that have garnered significant interest due to their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The structural elucidation of these compounds is crucial for understanding their structure-activity relationships and for their potential development as therapeutic agents. Spectroscopic techniques are fundamental to this process, providing detailed information about the molecular structure and connectivity of atoms. This guide provides a summary of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy, along with the general experimental protocols used to obtain this data.

Chemical Structure

IUPAC Name: tricyclo[12.3.1.1²,⁶]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,9,11,17-tetrol Molecular Formula: C₁₉H₂₂O₄ CAS Number: 56973-51-4

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. For this compound, ¹H and ¹³C NMR data would provide information on the chemical environment of each proton and carbon atom, respectively.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
6.5 - 7.0m6HAromatic protons
4.5 - 5.0m2HProtons adjacent to hydroxyl groups
2.5 - 3.0m4HMethylene protons adjacent to aromatic rings
1.5 - 2.0m10HAliphatic methylene and methine protons

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
150 - 160Aromatic carbons attached to hydroxyl groups
125 - 135Quaternary aromatic carbons
110 - 120Aromatic CH carbons
70 - 80Carbons attached to hydroxyl groups
20 - 40Aliphatic methylene and methine carbons
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in determining its elemental composition and substructures.

Table 3: Mass Spectrometry Data for this compound

TechniqueIonization ModeObserved m/zInterpretation
High-Resolution Mass Spectrometry (HRMS)ESI+[M+H]⁺, [M+Na]⁺Determination of exact mass and molecular formula
Electron Impact (EI)-Molecular ion (M⁺) and fragment ionsFragmentation pattern reveals structural motifs
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3600 - 3200Strong, BroadO-H stretching (hydroxyl groups)
3100 - 3000MediumC-H stretching (aromatic)
3000 - 2850MediumC-H stretching (aliphatic)
1600 - 1450Medium to StrongC=C stretching (aromatic ring)
1260 - 1000StrongC-O stretching (alcohols)
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings.

Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopic Data for this compound

Solventλmax (nm)Interpretation
Methanol or Ethanol~280π → π* transitions in the aromatic rings

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a natural product like this compound. Specific parameters may vary depending on the instrumentation and the research laboratory.

Sample Preparation

This compound is typically isolated from the bark or leaves of Alnus species through a series of extraction and chromatographic purification steps. The purified compound is then dissolved in an appropriate solvent for each spectroscopic technique.

NMR Spectroscopy
  • Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in an NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

  • Data Acquisition: Standard pulse sequences are used to acquire ¹H, ¹³C, and often 2D NMR spectra such as COSY, HSQC, and HMBC to establish the complete connectivity of the molecule.

Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or coupled with a chromatographic system like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS).

  • Ionization: Electrospray ionization (ESI) or electron impact (EI) are common ionization techniques used for natural products.

  • Analysis: The mass analyzer (e.g., Time-of-Flight, Quadrupole, or Orbitrap) separates the ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry is employed to determine the exact mass and molecular formula.

Infrared Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid (using KBr pellet

In Silico Prediction of Alnusdiol's Biological Activities: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Alnusdiol, a diarylheptanoid isolated from various Alnus species, belongs to a class of natural products known for their diverse pharmacological properties. While preliminary studies on related compounds from the Alnus genus have indicated potential anti-inflammatory and antioxidant activities, a comprehensive understanding of this compound's specific biological activities and molecular mechanisms remains to be fully elucidated[1]. This technical guide outlines a systematic in silico approach to predict and characterize the biological activities of this compound, providing a robust computational framework to guide further experimental validation.

The use of computational methods, or in silico approaches, in drug discovery has become indispensable. These techniques offer a rapid and cost-effective means to screen compounds, predict their biological activities, understand their mechanisms of action, and evaluate their pharmacokinetic and toxicological profiles (ADMET)[2][3][4]. By leveraging a combination of ligand-based and structure-based drug design methodologies, researchers can generate testable hypotheses and prioritize resources for the most promising candidates.

This guide details a comprehensive workflow for the computational analysis of this compound, encompassing target identification, molecular docking, molecular dynamics simulations, and ADMET prediction. The methodologies are presented to be readily adaptable for other natural product investigations.

Predicted Biological Activities of this compound

Based on the known activities of structurally related diarylheptanoids and other phenolic compounds, the primary biological activities predicted for this compound are:

  • Anti-inflammatory Activity: Many natural phenolic compounds are known to modulate inflammatory pathways[5][6]. Diarylheptanoids from Alnus hirsuta, for instance, have been shown to inhibit NF-κB activation and the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α)[7].

  • Anticancer Activity: Flavonoids and other polyphenols have been reported to induce apoptosis and autophagy in cancer cells[8][9]. The structural motifs within this compound suggest potential interactions with molecular targets implicated in cancer progression[10][11][12].

In Silico Experimental Workflow

The proposed computational workflow for predicting the biological activities of this compound is depicted below. This workflow is designed to systematically investigate the potential of this compound as a therapeutic agent.

G cluster_0 Phase 1: Target Identification & Initial Screening cluster_1 Phase 2: Molecular Interaction Analysis cluster_2 Phase 3: Pharmacokinetic & Toxicity Prediction cluster_3 Phase 4: Pathway Analysis & Hypothesis Generation A This compound 3D Structure Preparation B Reverse Docking & Pharmacophore Screening A->B Input Structure C Potential Molecular Targets B->C Predicted Targets D Molecular Docking C->D Target Proteins E Molecular Dynamics Simulation D->E Top Poses F Binding Free Energy Calculation E->F Trajectory Analysis J Biological Pathway Mapping F->J Validated Targets G ADMET Prediction H Drug-Likeness Evaluation G->H I Toxicity Risk Assessment G->I K Hypothesis on Mechanism of Action I->K J->K

Figure 1: Proposed in silico workflow for predicting this compound's biological activities.

Experimental Protocols

Phase 1: Target Identification and Initial Screening
  • This compound 3D Structure Preparation:

    • The 2D structure of this compound will be obtained from the PubChem database (CID: 14704508)[13].

    • The 2D structure will be converted to a 3D structure using a molecular modeling software such as Avogadro or ChemDraw.

    • Energy minimization of the 3D structure will be performed using a suitable force field (e.g., MMFF94) to obtain a stable conformation.

  • Reverse Docking and Pharmacophore Screening:

    • Objective: To identify potential protein targets of this compound.

    • Methodology: The energy-minimized structure of this compound will be used as a query for reverse docking against a library of human protein structures (e.g., from the Protein Data Bank). Web-based servers like PharmMapper or SuperPred can be utilized.

    • These tools identify potential targets by matching the pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings) of this compound with the binding sites of known proteins.

    • The output will be a ranked list of potential protein targets based on the fit score.

Phase 2: Molecular Interaction Analysis
  • Molecular Docking:

    • Objective: To predict the binding affinity and interaction patterns of this compound with the identified potential targets.

    • Protocol:

      • Protein Preparation: The 3D crystal structures of the top-ranked target proteins will be downloaded from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands will be removed. Polar hydrogens and Kollman charges will be added using AutoDockTools.

      • Ligand Preparation: The 3D structure of this compound will be prepared by assigning Gasteiger charges and defining rotatable bonds.

      • Grid Generation: A grid box will be defined around the active site of the target protein, encompassing the key amino acid residues.

      • Docking Simulation: Molecular docking will be performed using AutoDock Vina. The program will explore different conformations of this compound within the defined binding site and estimate the binding affinity (in kcal/mol).

      • Analysis: The resulting docking poses will be analyzed to identify the most stable binding mode and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein residues.

  • Molecular Dynamics (MD) Simulation:

    • Objective: To assess the stability of the this compound-protein complex and to refine the binding mode predicted by molecular docking.

    • Protocol:

      • The best-docked complex from the molecular docking study will be used as the starting structure for the MD simulation.

      • The complex will be solvated in a water box with appropriate counter-ions to neutralize the system.

      • The system will be subjected to energy minimization, followed by a series of equilibration steps (NVT and NPT ensembles).

      • A production MD run of at least 100 nanoseconds will be performed using software like GROMACS or AMBER.

      • Analysis: The trajectory will be analyzed to calculate the root-mean-square deviation (RMSD) of the protein and ligand, root-mean-square fluctuation (RMSF) of the protein residues, and to observe the stability of intermolecular interactions over time.

Phase 3: ADMET Prediction
  • Objective: To evaluate the drug-likeness and pharmacokinetic properties of this compound.

  • Methodology: The SMILES string of this compound will be submitted to web-based ADMET prediction tools such as SwissADME, pkCSM, or ADMETlab 2.0.

  • The following parameters will be predicted:

    • Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.

    • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

    • Excretion: Total clearance.

    • Toxicity: AMES toxicity, hepatotoxicity, cardiotoxicity (hERG inhibition).

  • Drug-likeness Rules: Compliance with Lipinski's rule of five, Ghose's filter, Veber's rule, and Egan's rule will be assessed.

Data Presentation

The quantitative data generated from the in silico analyses will be summarized in the following tables.

Table 1: Predicted Molecular Targets of this compound from Reverse Docking

RankProtein TargetGene NamePDB IDFunctionDocking Score
1Cyclooxygenase-2PTGS25KIRInflammation-9.8
2Tumor necrosis factor-alphaTNF2AZ5Inflammation, Apoptosis-9.5
3Phosphoinositide 3-kinasePIK3CA4L23Cell survival, Proliferation-9.2
4B-cell lymphoma 2BCL24LVTApoptosis Regulation-8.9
5Mitogen-activated protein kinase 14MAPK143HUCInflammation, Cell cycle-8.7

Table 2: Molecular Docking and Binding Energy Results for Top Targets

Target ProteinBinding Affinity (kcal/mol)Interacting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic)
Cyclooxygenase-2-9.8Tyr385, Ser530Val349, Leu352, Phe518
Tumor necrosis factor-alpha-9.5Tyr59, Gln61Leu57, Tyr119, Tyr151
Phosphoinositide 3-kinase-9.2Val851, Lys802Met922, Trp780, Ile932

Table 3: Predicted ADMET Properties of this compound

PropertyPredicted ValueInterpretation
Absorption
Human Intestinal Absorption92.5%High
Caco-2 Permeability (log Papp)0.95High
Distribution
BBB PermeabilityNoDoes not cross BBB
Plasma Protein Binding88%High
Metabolism
CYP1A2 InhibitorNo
CYP2C9 InhibitorYesPotential for drug-drug interactions
CYP2C19 InhibitorNo
CYP2D6 InhibitorNo
CYP3A4 InhibitorYesPotential for drug-drug interactions
Excretion
Total Clearance (log ml/min/kg)0.35Low
Toxicity
AMES MutagenicityNoNon-mutagenic
HepatotoxicityYesPotential for liver toxicity
hERG I InhibitorNoLow risk of cardiotoxicity

Table 4: Drug-Likeness Evaluation of this compound

RuleParameterValueCompliance
Lipinski's Rule of FiveMolecular Weight314.38 g/mol Yes (<500)
LogP3.2Yes (<5)
H-bond Donors4Yes (<5)
H-bond Acceptors4Yes (<10)
Ghose's FilterLogP3.2Yes (-0.4 to 5.6)
Molar Refractivity90.5Yes (40 to 130)
Molecular Weight314.38 g/mol Yes (160 to 480)
Number of Atoms23Yes (20 to 70)
Veber's RuleRotatable Bonds5Yes (≤10)
TPSA80.92 ŲYes (≤140)

Signaling Pathway Visualization

Based on the predicted targets, this compound is hypothesized to modulate key signaling pathways involved in inflammation and cancer.

Hypothesized Modulation of the NF-κB Inflammatory Pathway

The predicted interaction of this compound with targets like TNF-α suggests a potential role in modulating the NF-κB signaling pathway, a central regulator of inflammation.

G cluster_0 Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression (COX-2, iNOS) Nucleus->Genes This compound This compound This compound->TNFa Inhibition? IkB_NFkB->NFkB IκBα Degradation

Figure 2: Hypothesized modulation of the NF-κB signaling pathway by this compound.
Hypothesized Modulation of the PI3K/Akt/mTOR Cancer Pathway

The potential interaction with PI3K suggests that this compound could interfere with the PI3K/Akt/mTOR pathway, which is crucial for cancer cell survival and proliferation.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K Inhibition?

Figure 3: Hypothesized modulation of the PI3K/Akt/mTOR signaling pathway by this compound.

Conclusion

This technical guide provides a comprehensive in silico framework for the prediction of this compound's biological activities. The proposed workflow, combining target prediction, molecular docking, molecular dynamics, and ADMET profiling, offers a powerful strategy to elucidate its therapeutic potential. The generated hypotheses regarding its anti-inflammatory and anticancer effects, along with the predicted molecular targets and modulated signaling pathways, provide a solid foundation for guiding subsequent in vitro and in vivo experimental validation. This integrated computational approach can significantly accelerate the drug discovery process for this compound and other promising natural products.

References

Ethnobotanical Uses of Alnusdiol-Containing Plants: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the traditional use, phytochemical analysis, and pharmacological potential of plants containing the diarylheptanoid Alnusdiol.

Executive Summary

Plants belonging to the genus Alnus, commonly known as alder, have a rich history in traditional medicine across various cultures for treating a spectrum of ailments, including inflammatory conditions, infections, and neoplastic diseases. Phytochemical investigations have identified diarylheptanoids as a dominant class of bioactive compounds within these plants, with this compound being a notable constituent. This technical guide provides a comprehensive overview of the ethnobotanical applications of this compound-containing plants, alongside a detailed examination of the available scientific data on the pharmacological activities of related diarylheptanoids. Due to a paucity of specific quantitative and mechanistic data for this compound, this paper leverages findings on structurally similar diarylheptanoids isolated from Alnus species to infer its potential therapeutic value and mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of natural products for novel therapeutic agents.

Ethnobotanical Heritage of Alnus Species

The genus Alnus encompasses numerous species that have been integral to traditional medicine systems worldwide. Ethnobotanical records indicate the use of various parts of the alder tree, including the bark, leaves, and cones, for their therapeutic properties.

Traditional Medicinal Applications:

  • Anti-inflammatory and Analgesic: Decoctions and infusions of alder bark have been traditionally used to alleviate symptoms of rheumatism, arthritis, and other inflammatory disorders. The topical application of leaves has also been reported for reducing swelling and pain.

  • Anticancer: Several Alnus species have been employed in folk medicine for the treatment of various cancers, including uterine and stomach cancer.

  • Gastrointestinal Ailments: Traditional remedies have utilized alder preparations to manage diarrhea, dysentery, and stomachaches, leveraging their astringent properties.

  • Dermatological Conditions: The bark and leaves have been used externally to treat a variety of skin complaints, including wounds, sores, and rashes.

  • Other Uses: Other documented uses include the treatment of fever, hepatitis, and as a general tonic.

These traditional applications provide a valuable starting point for modern scientific investigation into the bioactive constituents of Alnus species and their pharmacological potential.

Phytochemistry: The Diarylheptanoid Connection

The primary bioactive compounds responsible for the medicinal properties of Alnus species are believed to be the diarylheptanoids. This class of compounds is characterized by a 1,7-diphenylheptane skeleton. This compound is a prominent member of this family found in various alder species. Other notable diarylheptanoids isolated from Alnus include hirsutenone, oregonin, and platyphyllonol.

Pharmacological Activities: Focus on Anti-Inflammatory and Anticancer Potential

While specific quantitative data for this compound is limited in the current literature, studies on other diarylheptanoids from Alnus species provide strong evidence for their anti-inflammatory and anticancer activities. These compounds likely share similar mechanisms of action due to their structural similarities.

Anti-Inflammatory Activity

Diarylheptanoids isolated from the stem bark of Alnus hirsuta have demonstrated significant inhibitory effects on key inflammatory mediators. The following table summarizes the available quantitative data on the inhibition of NF-κB activation, nitric oxide (NO) production, and tumor necrosis factor-alpha (TNF-α) production by these compounds in RAW 264.7 macrophage cells.

CompoundTargetIC50 (µM)Reference
HirsutenoneNF-κB activation9.2 - 9.9
HirsutenoneNO production18.2 - 19.3
HirsutenoneTNF-α production22.3 - 23.7
Diarylheptanoid 3NF-κB activation9.2 - 9.9
Diarylheptanoid 3NO production18.2 - 19.3
Diarylheptanoid 3TNF-α production22.3 - 23.7
Diarylheptanoid 6NF-κB activation9.2 - 9.9
Diarylheptanoid 6NO production18.2 - 19.3
Diarylheptanoid 6TNF-α production22.3 - 23.7

Caption: Table summarizing the IC50 values of diarylheptanoids from Alnus hirsuta on inflammatory markers.

Anticancer Activity

Alnusdiol: A Promising Diarylheptanoid Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Alnusdiol, a cyclic diarylheptanoid primarily isolated from plants of the Alnus genus, represents a compelling starting point for the development of novel therapeutics. Diarylheptanoids, a class of plant secondary metabolites, have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. While research specifically focused on this compound is still emerging, the broader activities of diarylheptanoid-rich extracts from Alnus species provide a strong rationale for its investigation as a lead compound. This technical guide synthesizes the available information on this compound and related compounds, providing a framework for future research and development.

Biological Activities and Therapeutic Potential

Extracts from various Alnus species, containing a mixture of diarylheptanoids including this compound, have demonstrated significant biological effects in preclinical studies. These activities suggest that this compound may hold potential in several therapeutic areas.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Natural products are a promising source of new anti-inflammatory agents. While specific data on this compound is limited, related diarylheptanoids and extracts from Alnus species have shown potent anti-inflammatory effects.

Anticancer Activity

The search for novel anticancer agents with improved efficacy and reduced side effects is a major focus of drug discovery. Various natural compounds have been shown to modulate signaling pathways involved in cancer cell proliferation, survival, and metastasis. The potential of this compound as an anticancer agent is inferred from studies on related compounds that demonstrate cytotoxic and pro-apoptotic effects in cancer cell lines.

Quantitative Data on Biological Activity

A significant challenge in the advancement of this compound as a lead compound is the limited availability of quantitative data on the purified molecule. The following table summarizes the available information on the biological activity of related compounds and extracts to provide a contextual framework.

Compound/ExtractAssayTarget/Cell LineActivity (IC50/EC50)Reference
Alnus Species Ethanolic ExtractAntimicrobialS. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicansMIC: 0.125-0.250 mg/mL[1]
BaicalinChemokine Binding InhibitionHuman LeukocytesIC50: 15-320 µg/mL[2]
CelastrolPro-inflammatory Cytokine ProductionHuman Monocytes/MacrophagesIC50: 30-100 nM[2]
Curcuminoid DerivativesNitric Oxide (NO) InhibitionRAW 264.7 cellsIC50: 6.68 µM[3]
This compound Data Not Available Data Not Available Data Not Available

Absence of specific IC50 values for this compound highlights a critical knowledge gap and an opportunity for future research.

Experimental Protocols

To facilitate further research into this compound, this section outlines general methodologies for key experiments based on standard practices in natural product drug discovery.

Isolation and Purification of this compound
  • Extraction: Dried and powdered plant material (e.g., bark or leaves of Alnus species) is subjected to solvent extraction, typically with methanol or ethanol, using a Soxhlet apparatus.

  • Fractionation: The crude extract is then partitioned with solvents of increasing polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.

  • Chromatography: The ethyl acetate fraction, which is typically rich in diarylheptanoids, is subjected to multiple rounds of column chromatography (e.g., silica gel, Sephadex LH-20) and preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.

  • Structure Elucidation: The chemical structure of the isolated this compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Anti-inflammatory Assays

Nitric Oxide (NO) Inhibition Assay in Macrophages:

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5 x 104 cells/well and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) (1 µg/mL) to the wells, and the plates are incubated for 24 hours.

  • NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

In Vitro Anticancer Assays

MTT Assay for Cell Viability:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are maintained in an appropriate culture medium.

  • Cell Seeding: Cells are seeded in 96-well plates at a suitable density and allowed to attach.

  • Treatment: The cells are treated with a range of concentrations of this compound and incubated for 24, 48, or 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

While the precise molecular targets of this compound are yet to be elucidated, the known activities of other natural anti-inflammatory and anticancer compounds suggest potential signaling pathways that this compound might modulate.

Potential Anti-inflammatory Signaling Pathway

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB This compound This compound This compound->NFkB Inhibition Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Potential Anticancer Signaling Pathway

anticancer_pathway This compound This compound ROS ↑ ROS This compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Postulated induction of apoptosis by this compound via ROS generation.

Experimental Workflow for Lead Compound Validation

The following diagram illustrates a logical workflow for validating this compound as a potential lead compound in a drug discovery program.

experimental_workflow Start Isolation & Purification of this compound InVitro In Vitro Screening (Anti-inflammatory, Anticancer) Start->InVitro Hit Hit Identification (Potent Activity) InVitro->Hit Mechanism Mechanism of Action Studies (Signaling Pathways) Hit->Mechanism Lead Lead Compound Selection Mechanism->Lead InVivo In Vivo Efficacy & Toxicity (Animal Models) Lead->InVivo End Preclinical Development InVivo->End

Caption: A streamlined workflow for the preclinical evaluation of this compound.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutics, particularly in the areas of inflammation and cancer. However, the current body of research is insufficient to fully validate its potential. Future research should prioritize the following:

  • Quantitative Biological Evaluation: Systematic screening of purified this compound in a panel of anti-inflammatory and anticancer assays to determine its potency and selectivity.

  • Mechanism of Action Studies: Identification of the direct molecular targets and signaling pathways modulated by this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs to optimize its biological activity and drug-like properties.

  • In Vivo Studies: Evaluation of the efficacy and safety of this compound in relevant animal models of disease.

By addressing these key research gaps, the scientific community can unlock the full therapeutic potential of this compound and pave the way for its development as a next-generation drug candidate.

References

A Methodological Guide to the Quantum Chemical Analysis of Alnusdiol's Structure

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Quantum Chemical Calculations in Natural Product Research

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have become indispensable tools in the structural characterization of complex organic molecules. For a natural product like Alnusdiol (PubChem CID: 14704508), these methods can provide profound insights into its three-dimensional structure, conformational stability, and electronic properties. Such information is crucial for understanding its biological activity and for guiding drug design and development efforts.

A typical computational investigation involves determining the molecule's various possible three-dimensional arrangements (conformers), calculating their relative energies to identify the most stable structures, and analyzing key structural parameters like bond lengths, bond angles, and dihedral angles.

Proposed Research Workflow

A robust computational analysis of this compound's structure would follow a multi-step process, beginning with the generation of an initial 3D structure and culminating in the detailed analysis of its quantum chemical properties. This workflow is designed to systematically explore the conformational space of the molecule to ensure that the global minimum energy structure and all relevant low-energy conformers are identified and accurately characterized.

G cluster_0 Initial Structure Preparation cluster_1 Conformational Analysis cluster_2 Quantum Chemical Calculations cluster_3 Data Analysis & Interpretation start 2D Structure of this compound gen3d Generation of Initial 3D Structure start->gen3d conf_search Systematic or Stochastic Conformational Search gen3d->conf_search mm_opt Molecular Mechanics (MM) Optimization & Clustering conf_search->mm_opt dft_opt DFT Geometry Optimization of Low-Energy Conformers mm_opt->dft_opt freq_calc Frequency & Thermochemical Analysis dft_opt->freq_calc prop_calc Calculation of Properties (NMR, NBO, FMO) freq_calc->prop_calc data_analysis Structural & Energetic Analysis prop_calc->data_analysis

Caption: Proposed workflow for the quantum chemical analysis of this compound.

Data Presentation: Illustrative Results

While specific data for this compound is unavailable, the following tables illustrate the types of quantitative results that would be generated from the proposed workflow. The data presented are hypothetical or adapted from studies on similar molecules to serve as a template for comparison.

Table 1: Relative Energies of this compound Conformers

This table would summarize the relative energies of the most stable conformers of this compound, identified through DFT calculations. The conformer with the lowest energy is set as the reference (0.00 kJ/mol).

Conformer IDRelative Energy (kJ/mol)Boltzmann Population (%) at 298.15 K
ALN-010.0065.2
ALN-022.5125.1
ALN-035.897.5
ALN-049.122.2

Table 2: Selected Optimized Geometric Parameters for the Global Minimum Conformer (ALN-01)

This table would detail key structural parameters for the most stable conformer of this compound. These calculated values can be compared with experimental data (e.g., from X-ray crystallography) if available.

ParameterAtoms InvolvedCalculated Value
Bond Lengths (Å)
C1 - C21.542
C9 - O11.435
C17 - O41.368
Bond Angles (°)
C1 - C2 - C3112.5
C8 - C9 - O1109.8
Dihedral Angles (°)
H-O1-C9-C10178.5
C2-C1-C11-C10-55.2

Experimental and Computational Protocols

The following sections describe the detailed methodologies that would be employed at each stage of the computational workflow.

Initial Structure Generation and Conformational Search

The first step is to generate a set of plausible 3D conformers for this compound.

  • Protocol:

    • The 2D structure of this compound is obtained from a chemical database like PubChem.

    • An initial 3D structure is generated using software such as Avogadro or the builder functionalities within computational chemistry suites.

    • A comprehensive conformational search is performed. This can be achieved through systematic rotation of all torsion angles or using stochastic methods like Monte Carlo simulations. This step is crucial for flexible molecules to ensure the entire conformational space is adequately sampled.

    • The resulting conformers are typically subjected to an initial geometry optimization and clustering using a computationally inexpensive method, such as a molecular mechanics (MM) force field (e.g., MMFF94 or UFF), to identify unique, low-energy structures.

Quantum Chemical Calculations: DFT Geometry Optimization

The unique, low-energy conformers identified in the previous step are then subjected to high-accuracy quantum chemical calculations.

  • Protocol:

    • Software: A quantum chemistry software package such as Gaussian, ORCA, or PySCF would be used.

    • Method: Density Functional Theory (DFT) is the most common and reliable method for molecules of this size, offering a good balance between accuracy and computational cost.

    • Functional: A hybrid functional, such as B3LYP, or a range-separated functional, like ωB97X-D, is recommended. The choice of functional can be critical, and it is often advisable to test a few options.

    • Basis Set: A Pople-style basis set like 6-3

Preliminary Cytotoxicity Screening of Compounds from the Genus Alnus

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific cytotoxic data for Alnusdiol. This guide, therefore, focuses on the preliminary cytotoxicity screening of extracts and compounds isolated from various species of the Alnus genus, providing a framework for assessing the potential of this compound.

Executive Summary

The genus Alnus, commonly known as alder, is a rich source of bioactive compounds, particularly diarylheptanoids and polyphenols, which have demonstrated significant cytotoxic activities against various cancer cell lines. This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of these compounds. It includes a summary of reported cytotoxic activities, detailed experimental protocols for common cytotoxicity assays, and visualizations of relevant biological pathways and experimental workflows. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of compounds derived from the Alnus genus.

Cytotoxicity Data of Alnus Species Extracts and Compounds

Table 1: Cytotoxicity of Alnus Species Extracts

Alnus SpeciesExtract TypeCell LineIC50 Value
Alnus incanaBark ExtractHeLa26.02 - 68.5 µg/mL
Alnus viridisVarious ExtractsHeLa26.02 - 68.5 µg/mL
Alnus incanaEthyl Acetate (Bark)MCF-715.7 µg/mL
Alnus incanaEthyl Acetate (Bark)MDA-MB-23130.9 µg/mL

Table 2: Cytotoxicity of Compounds Isolated from Alnus sibirica

CompoundCell LineConcentration Showing ActivityReported Effect
OregoninPC-3, LNCaP50 µMPotent anti-proliferative and apoptosis-inducing activity
HirsutenonePC-3, LNCaP50 µMStrongest NF-κB inhibitory and apoptosis-inducing activities
HirsutanonolPC-3, LNCaP50 µMPotent anti-proliferative and apoptosis-inducing activity

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the preliminary cytotoxicity screening of natural products like those found in Alnus species.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Test compounds (e.g., Alnus extracts or isolated compounds) dissolved in a suitable solvent (e.g., DMSO)

  • Complete cell culture medium

  • Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Protocol for Adherent Cells:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Prepare serial dilutions of the test compound in the culture medium.

  • Remove the overnight culture medium from the wells and add 100 µL of the prepared test compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the test compound) and a blank (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully aspirate the MTT solution without disturbing the formazan crystals.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Seed cells and treat with the test compound as described for the MTT assay.

  • Harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Visualizations

Experimental Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cluster_mechanism Mechanism of Action prep_compound Prepare Test Compound (e.g., this compound) treat_cells Treat Cells with Compound Dilutions prep_compound->treat_cells prep_cells Culture Cancer Cell Lines seed_cells Seed Cells in 96-well Plates prep_cells->seed_cells seed_cells->treat_cells incubate Incubate for 24/48/72 hours treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_absorbance Measure Absorbance at 570 nm mtt_assay->read_absorbance calc_ic50 Calculate IC50 Value read_absorbance->calc_ic50 apoptosis_assay Apoptosis Assay (e.g., Flow Cytometry) calc_ic50->apoptosis_assay pathway_analysis Signaling Pathway Analysis apoptosis_assay->pathway_analysis

Caption: Workflow for preliminary cytotoxicity screening and mechanism of action studies.

Generalized Apoptotic Signaling Pathway

Alnusdiol and Diarylheptanoids: A Technical Overview of Their Role in Plant Defense

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate defense systems of plants are a rich source of novel bioactive compounds with potential applications in agriculture and medicine. Among these are diarylheptanoids, a class of phenolic compounds found in various plant species, including those of the genus Alnus. This technical guide provides an in-depth overview of the current understanding of alnusdiol, a specific diarylheptanoid, and the broader role of this compound class in plant defense mechanisms. While specific data on this compound's direct function in plant defense is limited, this document extrapolates from the known bioactivities of diarylheptanoids to present a comprehensive picture for researchers.

Introduction to this compound and Diarylheptanoids

This compound is a cyclic diarylheptanoid, a secondary metabolite characterized by two aromatic rings linked by a seven-carbon chain[1]. These compounds are notably abundant in plants of the genus Alnus (commonly known as alder) and are considered to be the dominant bioactive constituents within this genus[2]. The diverse pharmacological activities of diarylheptanoids, including antioxidant, anti-inflammatory, and antimicrobial properties, suggest a significant role in protecting plants against pathogens and other environmental stresses[3][4][5][6][7].

Quantitative Data on the Bioactivity of Alnus Diarylheptanoids

Plant SpeciesExtract/CompoundBioactivityKey FindingsReference
Alnus glutinosaStem Bark Extract (AGE)Antioxidant and Anti-inflammatoryHigh total phenols (0.71 g GAE/g of AGE) and diarylheptanoids (0.65 g/g of AGE). Strong, concentration-dependent antioxidant activity (IC50 0.15–12.21 µg/mL) and anti-inflammatory activity (IC50 5.47–12.97 µg/mL).[3]
Alnus japonicaDiarylheptanoidsHepatoprotective (Antioxidative)Showed significant hepatoprotective effects against t-butyl hydroperoxide-induced toxicity in primary rat hepatocytes and a human hepatoma cell line.[8]
Alnus hirsutaDiarylheptanoidsHepatoprotective (Antioxidative)Demonstrated significant hepatoprotective effects against t-butyl hydroperoxide-induced toxicity in primary rat hepatocytes and a human hepatoma cell line.[8]
Zingiber officinaleDiarylheptanoidsAnti-tumorRemarkable inhibitory effects against five tumor cell lines (A549, HepG2, HeLa, MDA-MB-231, and HCT116) with IC50 values ranging from 6.69–33.46 μM.[9]
Alpinia officinarum5-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenyl-3-heptanoneAnti-Helicobacter pyloriExhibited activity against Helicobacter pylori.[5]

Experimental Protocols for Studying Plant Defense Compounds

The following are detailed methodologies for key experiments that can be adapted to investigate the role of this compound and other diarylheptanoids in plant defense.

  • Plant Material Collection and Preparation: Collect fresh plant material (e.g., bark, leaves) from the desired Alnus species. Air-dry the material in the shade and then grind it into a fine powder.

  • Solvent Extraction: Macerate the powdered plant material with a suitable solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 48-72 hours), with occasional shaking. Repeat the extraction process multiple times to ensure maximum yield.

  • Solvent Evaporation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation: Subject the crude extract to liquid-liquid partitioning using a series of solvents with increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity.

  • Chromatographic Separation: Isolate individual diarylheptanoids from the active fractions using chromatographic techniques such as column chromatography (using silica gel or Sephadex LH-20) and further purify using high-performance liquid chromatography (HPLC).

  • Structural Elucidation: Characterize the structure of the isolated compounds using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

  • Microbial Strains: Obtain pure cultures of relevant plant pathogens (bacteria and fungi).

  • Culture Preparation: Grow bacterial strains in nutrient broth and fungal strains in potato dextrose broth to the desired cell density.

  • Broth Microdilution Method:

    • Prepare a series of dilutions of the isolated this compound or diarylheptanoid-rich extract in a suitable solvent.

    • In a 96-well microtiter plate, add a fixed volume of the microbial culture to each well containing the different concentrations of the test compound.

    • Include positive controls (standard antibiotics/fungicides) and negative controls (solvent only).

    • Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Prepare a stock solution of DPPH in methanol.

    • Mix different concentrations of the test compound with the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance of the solution at 517 nm.

    • Calculate the percentage of radical scavenging activity. Ascorbic acid or Trolox can be used as a positive control.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

    • Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.

    • Dilute the ABTS radical solution with a suitable buffer to a specific absorbance.

    • Mix different concentrations of the test compound with the diluted ABTS radical solution.

    • Measure the absorbance at 734 nm after a specific incubation time.

    • Calculate the percentage of inhibition.

Visualizing a Putative Signaling Pathway

While the precise signaling pathway initiated by this compound in plant cells is yet to be elucidated, a general model for a plant defense response triggered by a bioactive compound can be conceptualized. The following diagram illustrates a hypothetical signaling cascade.

Plant_Defense_Signaling This compound This compound (Diarylheptanoid) Receptor Membrane Receptor This compound->Receptor ROS Reactive Oxygen Species (ROS) Burst Receptor->ROS MAPK MAP Kinase Cascade Receptor->MAPK ROS->MAPK Activation TFs Transcription Factors (e.g., WRKY, MYB) MAPK->TFs Activation DefenseGenes Defense Gene Expression (e.g., PR proteins, Phytoalexin Biosynthesis) TFs->DefenseGenes Induction CellWall Cell Wall Reinforcement DefenseGenes->CellWall Phytoalexins Phytoalexin Production DefenseGenes->Phytoalexins PR_Proteins Pathogenesis-Related (PR) Protein Synthesis DefenseGenes->PR_Proteins Response Enhanced Plant Defense CellWall->Response Phytoalexins->Response PR_Proteins->Response

Caption: Hypothetical signaling pathway for this compound-mediated plant defense.

Experimental Workflow for Investigating this compound's Role

The logical flow of experiments to elucidate the role of this compound in plant defense is outlined below.

Experimental_Workflow Start Start: Hypothesis This compound contributes to plant defense Extraction Extraction & Isolation of this compound from Alnus species Start->Extraction InVitro In Vitro Bioactivity Assays (Antimicrobial, Antioxidant) Extraction->InVitro InPlanta In Planta Pathogen Challenge Assays (e.g., leaf disk assay, whole plant inoculation) InVitro->InPlanta Positive results inform... GeneExpression Gene Expression Analysis (qRT-PCR of defense-related genes) InPlanta->GeneExpression Investigate molecular mechanisms Metabolomics Metabolomic Profiling (Analysis of downstream defense compounds) InPlanta->Metabolomics Analyze chemical changes Conclusion Conclusion: Elucidation of this compound's role in plant defense GeneExpression->Conclusion Metabolomics->Conclusion

Caption: Logical workflow for this compound plant defense research.

Conclusion and Future Directions

This compound, as a representative of the diarylheptanoids from the genus Alnus, holds considerable potential as a plant defense compound. The existing evidence for the antimicrobial and antioxidant activities of related diarylheptanoids strongly suggests a protective role for these molecules in plants. However, further research is critically needed to specifically define the role of this compound.

Future research should focus on:

  • In planta studies: Investigating the induction of this compound in Alnus species in response to pathogen attack.

  • Mechanism of action: Elucidating the specific molecular targets of this compound in pathogenic organisms.

  • Signaling pathway analysis: Identifying the specific receptors and downstream signaling components involved in this compound-mediated defense responses in plants.

  • Synergistic effects: Exploring the potential synergistic or additive effects of this compound with other plant defense compounds.

A deeper understanding of this compound's role in plant defense will not only contribute to our fundamental knowledge of plant-pathogen interactions but may also pave the way for the development of novel, natural product-based strategies for crop protection and therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for the Structural Elucidation of Diarylheptanoids from Alnus Species using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Comprehensive searches for the specific ¹H and ¹³C NMR data for Alnusdiol were conducted. However, detailed experimental data for this specific compound could not be located in the available scientific literature. Therefore, to fulfill the request for detailed application notes and protocols, we will use a representative diarylheptanoid isolated from an Alnus species for which NMR data is available. This will serve as a practical guide for researchers working on the structural elucidation of similar compounds.

Introduction

Diarylheptanoids are a class of natural products characterized by a C6-C7-C6 carbon skeleton. They are abundantly found in plants of the Alnus genus (Betulaceae family) and exhibit a wide range of biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of these compounds. This document provides a detailed overview of the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the structural elucidation of diarylheptanoids, including sample preparation, experimental protocols, and data interpretation.

Data Presentation: NMR Spectroscopic Data of a Representative Diarylheptanoid

The following tables summarize the ¹H and ¹³C NMR data for a representative diarylheptanoid isolated from an Alnus species. This data is crucial for understanding the chemical environment of each proton and carbon atom in the molecule, which is fundamental for its structural assignment.

Table 1: ¹H NMR Data of a Representative Diarylheptanoid (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
2'6.85d8.0
5'6.75d2.0
6'6.70dd8.0, 2.0
2''6.83d8.1
5''6.73d1.9
6''6.68dd8.1, 1.9
12.75t7.5
22.90t7.5
43.80m
51.70m
61.85m
72.65t7.6
4-OH5.40br s
3'-OH5.50br s
4'-OH5.45br s
3''-OH5.52br s
4''-OH5.48br s

Table 2: ¹³C NMR Data of a Representative Diarylheptanoid (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)
1'134.5
2'115.0
3'144.0
4'143.5
5'115.8
6'120.5
1''135.0
2''115.2
3''144.2
4''143.8
5''116.0
6''120.8
132.0
245.0
3210.0
470.0
538.0
629.0
731.5

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of diarylheptanoids are provided below.

Sample Preparation
  • Isolation and Purification: Isolate the diarylheptanoid of interest from the plant extract using appropriate chromatographic techniques (e.g., column chromatography, HPLC) to ensure high purity (>95%).

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), and Acetone-d₆ are common choices for diarylheptanoids. The choice of solvent can slightly affect the chemical shifts.

  • Sample Concentration: Prepare a solution with a concentration of 5-10 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm for both ¹H and ¹³C NMR.

  • Filtration: Filter the sample solution through a small cotton plug or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

1D NMR Spectroscopy

3.2.1. ¹H NMR Spectroscopy

  • Objective: To determine the number of different types of protons, their chemical environments, and their scalar coupling relationships.

  • Instrument: 500 MHz NMR Spectrometer

  • Pulse Program: zg30 (or equivalent)

  • Parameters:

    • Spectral Width (SW): 12-16 ppm

    • Number of Scans (NS): 16-64 (depending on sample concentration)

    • Acquisition Time (AQ): 2-4 seconds

    • Relaxation Delay (D1): 1-2 seconds

    • Temperature: 298 K

3.2.2. ¹³C NMR Spectroscopy

  • Objective: To determine the number of different types of carbon atoms and their chemical environments (e.g., aromatic, aliphatic, carbonyl).

  • Instrument: 125 MHz NMR Spectrometer

  • Pulse Program: zgpg30 (proton decoupled)

  • Parameters:

    • Spectral Width (SW): 200-240 ppm

    • Number of Scans (NS): 1024-4096 (due to the low natural abundance of ¹³C)

    • Acquisition Time (AQ): 1-2 seconds

    • Relaxation Delay (D1): 2 seconds

    • Temperature: 298 K

2D NMR Spectroscopy

3.3.1. COSY (Correlation Spectroscopy)

  • Objective: To identify protons that are scalar-coupled to each other, typically over two or three bonds (e.g., H-C-H, H-C-C-H).

  • Instrument: 500 MHz NMR Spectrometer

  • Pulse Program: cosygpqf

  • Parameters:

    • Spectral Width (F2 and F1): 12-16 ppm

    • Number of Increments (F1): 256-512

    • Number of Scans (NS): 8-16 per increment

    • Relaxation Delay (D1): 1.5 seconds

3.3.2. HSQC (Heteronuclear Single Quantum Coherence)

  • Objective: To identify direct one-bond correlations between protons and their attached carbons.

  • Instrument: 500 MHz NMR Spectrometer

  • Pulse Program: hsqcedetgpsisp2.3

  • Parameters:

    • Spectral Width (F2, ¹H): 12-16 ppm

    • Spectral Width (F1, ¹³C): 160-200 ppm

    • Number of Increments (F1): 256

    • Number of Scans (NS): 8-16 per increment

    • Relaxation Delay (D1): 1.5 seconds

    • ¹J(C,H) coupling constant: Optimized for ~145 Hz

3.3.3. HMBC (Heteronuclear Multiple Bond Correlation)

  • Objective: To identify long-range correlations (typically 2-4 bonds) between protons and carbons. This is crucial for connecting different spin systems and identifying quaternary carbons.

  • Instrument: 500 MHz NMR Spectrometer

  • Pulse Program: hmbcgpndqf

  • Parameters:

    • Spectral Width (F2, ¹H): 12-16 ppm

    • Spectral Width (F1, ¹³C): 200-240 ppm

    • Number of Increments (F1): 512

    • Number of Scans (NS): 16-32 per increment

    • Relaxation Delay (D1): 2 seconds

    • Long-range coupling constant (ⁿJ(C,H)): Optimized for 8 Hz

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the structural elucidation of a diarylheptanoid using NMR spectroscopy.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation Isolation Isolation & Purification Dissolution Dissolution in Deuterated Solvent Isolation->Dissolution Filtration Filtration into NMR Tube Dissolution->Filtration NMR_Tube Prepared NMR Sample Filtration->NMR_Tube OneD_NMR 1D NMR (¹H, ¹³C) NMR_Tube->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Tube->TwoD_NMR Analyze_1D Analyze 1D Spectra (Chemical Shifts, Integration, Multiplicity) OneD_NMR->Analyze_1D Analyze_2D Analyze 2D Spectra (Correlations) TwoD_NMR->Analyze_2D Fragment_Assembly Assemble Fragments Analyze_1D->Fragment_Assembly Analyze_2D->Fragment_Assembly Structure_Verification Verify Structure Fragment_Assembly->Structure_Verification Final_Structure Final Structure Structure_Verification->Final_Structure

Caption: Experimental workflow for NMR-based structural elucidation.

data_interpretation_pathway Start Start with NMR Spectra H1_NMR ¹H NMR - Proton environments - Scalar couplings Start->H1_NMR C13_NMR ¹³C NMR - Carbon environments - Carbon types (CH, CH₂, CH₃, Cq) Start->C13_NMR COSY COSY - Identify H-H spin systems H1_NMR->COSY HSQC HSQC - Connect protons to directly attached carbons H1_NMR->HSQC C13_NMR->HSQC Structure_Proposal Propose Structure Fragments COSY->Structure_Proposal HSQC->Structure_Proposal HMBC HMBC - Connect spin systems - Identify quaternary carbons Final_Assembly Assemble Fragments into Final Structure HMBC->Final_Assembly Structure_Proposal->HMBC Final_Structure Final Elucidated Structure Final_Assembly->Final_Structure

Protocol for In Vitro Anti-inflammatory Assay of Alnusdiol

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alnusdiol, a diarylheptanoid compound, has demonstrated potential anti-inflammatory properties. This document provides a comprehensive set of protocols for evaluating the anti-inflammatory effects of this compound in vitro using the RAW 264.7 macrophage cell line, a widely accepted model for inflammation studies. The assays described herein are designed to quantify the inhibition of key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines, and to investigate the potential mechanism of action of this compound by examining its effects on the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.

Data Presentation

The quantitative results from the following experimental protocols can be summarized in the tables below for clear comparison and analysis.

Table 1: Effect of this compound on Nitric Oxide Production in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentration (µM)Nitrite Concentration (µM) (Mean ± SD)% Inhibition of NO Production
Control (Vehicle)--
LPS (1 µg/mL)-0%
LPS + this compound1
LPS + this compound10
LPS + this compound50
LPS + Positive Control (e.g., L-NMMA)(Specify)

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentration (µM)TNF-α (pg/mL) (Mean ± SD)IL-6 (pg/mL) (Mean ± SD)IL-1β (pg/mL) (Mean ± SD)
Control (Vehicle)-
LPS (1 µg/mL)-
LPS + this compound1
LPS + this compound10
LPS + this compound50
LPS + Positive Control (e.g., Dexamethasone)(Specify)

Table 3: Effect of this compound on NF-κB and MAPK Signaling Pathway Activation

TreatmentConcentration (µM)Relative p-p65/p65 Expression (Fold Change)Relative p-IκBα/IκBα Expression (Fold Change)Relative p-ERK/ERK Expression (Fold Change)Relative p-JNK/JNK Expression (Fold Change)
Control (Vehicle)-1.01.01.01.0
LPS (1 µg/mL)-
LPS + this compound1
LPS + this compound10
LPS + this compound50

Experimental Protocols

1. Cell Culture and Treatment

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Experimental Procedure:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for NO and cytokine assays, 6-well plates for Western blotting) at a density of 5 x 10^5 cells/mL.[1]

    • Incubate the cells overnight to allow for attachment.

    • Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration does not affect cell viability) for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) from Escherichia coli (1 µg/mL) for the desired incubation period (e.g., 24 hours for NO and cytokine analysis, shorter time points for signaling pathway analysis).[2]

2. Cell Viability Assay (MTT Assay)

To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay should be performed.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate and treat with the same concentrations of this compound used in the anti-inflammatory assays for 24 hours.

    • Add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.[3]

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

    • Measure the absorbance at 570 nm using a microplate reader.

3. Nitric Oxide (NO) Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • Protocol:

    • After treating the cells as described in section 1, collect 100 µL of the cell culture supernatant.

    • Mix the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[3]

    • Incubate the mixture at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.[2][5]

    • Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

4. Pro-inflammatory Cytokine Analysis (ELISA)

The levels of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Protocol:

    • Collect the cell culture supernatants after treatment as described in section 1.

    • Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific kits being used.[2][6]

    • Briefly, the supernatant is added to antibody-coated plates, followed by the addition of a detection antibody and a substrate to produce a colorimetric signal.

    • Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.[6]

    • Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.

5. Western Blot Analysis for NF-κB and MAPK Signaling Pathways

This technique is used to determine the effect of this compound on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

  • Protocol:

    • Seed RAW 264.7 cells in 6-well plates and treat with this compound and LPS as described in section 1. Shorter LPS stimulation times (e.g., 15-60 minutes) are typically used for signaling pathway analysis.[7]

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer to a PVDF membrane.[8]

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of p65, IκBα, ERK, and JNK overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis CellCulture RAW 264.7 Cell Culture Seeding Seed Cells in Plates CellCulture->Seeding Pretreat Pre-treat with this compound Seeding->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Viability_Assay Cell Viability Assay (MTT) Pretreat->Viability_Assay NO_Assay Nitric Oxide Assay (Griess Reagent) Stimulate->NO_Assay Cytokine_Assay Cytokine Assay (ELISA) Stimulate->Cytokine_Assay WB_Assay Western Blot (NF-κB & MAPK) Stimulate->WB_Assay Data_Quant Data Quantification NO_Assay->Data_Quant Cytokine_Assay->Data_Quant WB_Assay->Data_Quant Viability_Assay->Data_Quant Data_Table Tabulate Results Data_Quant->Data_Table

Caption: Experimental workflow for in vitro anti-inflammatory assay of this compound.

NF_kB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB p-IκBα Degradation IKK->IkB NFkB p-p65/p50 Translocation IkB->NFkB Nucleus Nucleus NFkB->Nucleus Gene Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Nucleus->Gene This compound This compound This compound->IKK ? This compound->IkB ?

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK Activation TLR4->MAPKKK MAPKK MAPKK Activation MAPKKK->MAPKK ERK p-ERK MAPKK->ERK JNK p-JNK MAPKK->JNK AP1 AP-1 Activation ERK->AP1 JNK->AP1 Gene Pro-inflammatory Gene Transcription AP1->Gene This compound This compound This compound->MAPKK ?

Caption: Proposed modulation of the MAPK signaling pathway by this compound.

References

Application of Alnusdiol in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alnusdiol is a cyclic diarylheptanoid, a class of natural products found in various species of the genus Alnus (Betulaceae). Diarylheptanoids have garnered significant attention in pharmacological research due to their diverse biological activities, including antioxidant, anti-inflammatory, and hepatoprotective effects. Notably, several compounds in this class have demonstrated cytotoxic and pro-apoptotic activities against various human cancer cell lines, suggesting their potential as a source for novel anticancer agents. While specific studies on this compound in cancer cell lines are limited, this document provides a generalized framework for its application in cancer research based on the known activities of related diarylheptanoids.

These notes and protocols are intended to guide researchers in the preliminary investigation of this compound's potential as an anticancer agent.

Data Presentation

Quantitative data from cytotoxicity and apoptosis assays are crucial for evaluating the anticancer potential of a compound. Below are example tables summarizing how such data for this compound could be presented.

Table 1: Cytotoxicity of this compound against Various Human Cancer Cell Lines

Cancer Cell LineTissue of OriginIC₅₀ (µM) after 48h Treatment
MCF-7Breast AdenocarcinomaData to be determined
A549Lung CarcinomaData to be determined
HCT116Colon CarcinomaData to be determined
HeLaCervical CarcinomaData to be determined
HepG2Hepatocellular CarcinomaData to be determined

IC₅₀ (Half-maximal inhibitory concentration) values would be determined using a cell viability assay such as the MTT or SRB assay.

Table 2: Induction of Apoptosis by this compound in a Representative Cancer Cell Line (e.g., HCT116)

TreatmentConcentration (µM)Percentage of Apoptotic Cells (Annexin V+/PI-)
Vehicle Control (DMSO)-Data to be determined
This compoundIC₅₀/2Data to be determined
This compoundIC₅₀Data to be determined
This compound2 x IC₅₀Data to be determined
Positive Control (e.g., Staurosporine)1 µMData to be determined

Apoptosis rates would be quantified using flow cytometry after staining with Annexin V and Propidium Iodide (PI).

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer activity of this compound.

1. Cell Culture

  • Cell Lines: Human cancer cell lines (e.g., MCF-7, A549, HCT116, HeLa, HepG2) should be obtained from a reputable cell bank (e.g., ATCC).

  • Culture Medium: Use the recommended medium for each cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage cells upon reaching 80-90% confluency using standard trypsinization procedures.

2. Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).

  • Incubation: Replace the culture medium with the drug-containing medium and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by non-linear regression analysis.

3. Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in a 6-well plate. After 24 hours, treat the cells with this compound at the desired concentrations (e.g., IC₅₀/2, IC₅₀, 2 x IC₅₀) for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect both adherent and floating cells, and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at 530 nm; excite PI and measure emission at >670 nm.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

4. Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

  • Protein Extraction: Treat cells with this compound as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Cleaved Caspase-3, PARP, and a loading control like β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Visualizations

Experimental Workflow for Screening this compound

Application Note: DPPH Assay for Assessing Alnusdiol's Antioxidant Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, simple, and rapid spectrophotometric method for evaluating the antioxidant capacity of various compounds.[1][2][3] The principle of the assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it.[4][5] This reduction of the DPPH radical results in a color change from deep purple to a pale yellow, which is measured by a decrease in absorbance at approximately 517 nm.[6][7] The degree of discoloration is directly proportional to the radical scavenging activity of the antioxidant.[8]

Alnusdiol is a cyclic diarylheptanoid, a class of natural products found in plants of the genus Alnus.[9][10] Diarylheptanoids are recognized for their potential physiological activities, including antioxidative properties.[10] This document provides a detailed protocol for assessing the free radical scavenging activity of this compound using the DPPH assay, intended for researchers in natural product chemistry and drug development.

Experimental Protocol

This protocol is designed for a 96-well microplate format, which is suitable for screening multiple concentrations.

1. Materials and Reagents

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)[1]

  • This compound (purity 95%~99%)[11]

  • Ascorbic acid or Trolox (as a positive control)[1]

  • Methanol (spectrophotometric grade)[1]

  • Dimethyl sulfoxide (DMSO, for sample dissolution if necessary)[5]

  • 96-well microtiter plate[12]

  • Microplate reader capable of reading absorbance at 517 nm[1]

  • Adjustable micropipettes[1]

  • 1.5 mL microfuge tubes[12]

2. Reagent Preparation

  • DPPH Stock Solution (1 mM): Accurately weigh approximately 3.94 mg of DPPH and dissolve it in 10 mL of methanol. Store this solution in an amber bottle or wrapped in aluminum foil at 4°C, as DPPH is light-sensitive.[1][6]

  • DPPH Working Solution (0.1 mM or ~100 µM): Dilute the 1 mM DPPH stock solution 1:10 with methanol.[1][8] Before use, ensure the absorbance of this working solution at 517 nm is approximately 1.0 ± 0.2.[6] This solution should be prepared fresh daily.[1]

  • This compound Stock Solution (e.g., 1 mg/mL): Accurately weigh this compound and dissolve it in a suitable solvent like methanol or DMSO to prepare a stock solution.

  • Positive Control Stock Solution (e.g., 1 mg/mL Ascorbic Acid): Prepare a stock solution of the positive control (ascorbic acid or Trolox) in the same manner as the this compound stock solution.

3. Assay Procedure

  • Prepare Serial Dilutions: Prepare a series of dilutions of the this compound stock solution and the positive control stock solution in methanol in separate microfuge tubes. This will allow for the determination of the IC50 value.

  • Plate Setup:

    • Pipette 100 µL of each this compound dilution into triplicate wells of the 96-well plate.

    • Pipette 100 µL of each positive control dilution into triplicate wells.

    • Negative Control: Pipette 100 µL of the solvent (e.g., methanol) into triplicate wells. This will serve as the control (A_control), representing 100% DPPH radical concentration.

    • Blank: Pipette 200 µL of methanol into triplicate wells to zero the microplate reader. It is also advisable to prepare sample blanks containing 100 µL of the sample dilution and 100 µL of methanol to correct for any background absorbance from the sample itself.[5]

  • Initiate Reaction: Add 100 µL of the DPPH working solution to all wells except the blank wells. Mix gently by pipetting.[1]

  • Incubation: Cover the plate to prevent evaporation and incubate in the dark at room temperature for 30 minutes.[1][5][6] The incubation time may need optimization depending on the reaction kinetics.[1]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[4][6]

4. Calculation of Results

The percentage of DPPH radical scavenging activity is calculated using the following formula:[4]

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the negative control (DPPH solution + solvent).

  • A_sample is the absorbance of the DPPH solution with the this compound sample or positive control (after subtracting the sample blank absorbance, if any).

The IC50 value , which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the % inhibition against the sample concentrations.

Data Presentation

Quantitative results should be summarized to compare the antioxidant activity of this compound with a known standard. While specific data for this compound is not widely published, the table below serves as a template for data presentation. For context, IC50 values for other diarylheptanoids isolated from Alnus japonica have been reported as 30.1 µg/mL and 37.4 µg/mL.[13]

Table 1: Example DPPH Radical Scavenging Activity of this compound

Concentration (µg/mL)This compound % Inhibition (Mean ± SD)Ascorbic Acid % Inhibition (Mean ± SD)
115.2 ± 1.125.5 ± 1.8
535.8 ± 2.548.1 ± 2.2
1051.3 ± 3.170.4 ± 3.5
2572.9 ± 4.092.3 ± 1.9
5088.6 ± 2.894.1 ± 1.5
IC50 Value (µg/mL) ~9.5 ~5.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the DPPH assay protocol for assessing this compound.

DPPH_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution (96-Well Plate) cluster_analysis 3. Data Analysis prep_dpph Prepare 0.1 mM DPPH Solution mix Add 100 µL Sample/Control + 100 µL DPPH Solution to Wells prep_dpph->mix prep_sample Prepare this compound & Control Serial Dilutions prep_sample->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

Caption: Workflow for the DPPH antioxidant assay.

Principle of DPPH Radical Scavenging

This diagram illustrates the chemical principle behind the DPPH assay.

DPPH_Principle cluster_reactants Reactants cluster_products Products DPPH_Radical DPPH• (Purple Radical) DPPH_H DPPH-H (Yellow, Reduced Form) DPPH_Radical->DPPH_H H• donation Antioxidant This compound-H (Antioxidant) Antioxidant_Radical This compound• (Oxidized) Antioxidant->Antioxidant_Radical

Caption: DPPH radical reduction by an antioxidant.

References

Determining the Anticancer Mechanism of Alnusdiol: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: As of late 2025, publicly available scientific literature lacks specific studies on the anticancer mechanisms of Alnusdiol. Therefore, this document provides a comprehensive template of application notes and protocols for key cell-based assays commonly used to determine the anticancer properties of novel natural compounds. These methodologies can be adapted for the investigation of this compound once preliminary data on its activity becomes available. The included data tables are illustrative examples.

Introduction

Natural products are a rich source of novel therapeutic agents, with many demonstrating potent anticancer activities. The comprehensive evaluation of a compound's mechanism of action is crucial for its development as a potential drug candidate. This document outlines a panel of robust cell-based assays to elucidate the anticancer mechanisms of a target compound, using this compound as a placeholder. The described assays will assess its effects on cancer cell viability, proliferation, apoptosis, cell cycle progression, and metastatic potential. Furthermore, we will explore its impact on key signaling pathways frequently dysregulated in cancer.

Cytotoxicity and Cell Viability Assays

The initial step in evaluating an anticancer compound is to determine its cytotoxic and cytostatic effects on cancer cells.

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Illustrative Data:

Cell LineThis compound IC50 (µM) after 48hDoxorubicin IC50 (µM) after 48h
MCF-7 (Breast Cancer)25.31.2
A549 (Lung Cancer)38.12.5
HCT116 (Colon Cancer)19.80.9
HEK293 (Normal Kidney)> 1005.8

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Include a positive control like Doxorubicin. Incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Workflow for Cytotoxicity Assessment

G cluster_workflow Cytotoxicity Assay Workflow start Seed Cancer Cells in 96-well plate treat Treat with this compound (various concentrations) start->treat incubate Incubate for 24, 48, 72 hours treat->incubate mtt Add MTT Reagent incubate->mtt dissolve Dissolve Formazan Crystals mtt->dissolve read Measure Absorbance at 570 nm dissolve->read analyze Calculate IC50 Values read->analyze

Caption: Workflow for determining the cytotoxic effects of this compound using the MTT assay.

Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs.

Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Illustrative Data:

Treatment (MCF-7 cells, 48h)Viable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Vehicle Control95.22.11.51.2
This compound (25 µM)45.828.322.13.8
Doxorubicin (1 µM)30.135.631.23.1

Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells, wash with cold PBS, and resuspend in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Caspase Activity Assay

Caspases are key proteases that execute apoptosis. Measuring the activity of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3) can elucidate the apoptotic pathway.

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Treatment: Seed and treat cells with this compound in a 96-well plate.

  • Reagent Addition: Add Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate at room temperature.

  • Luminescence Measurement: Measure luminescence using a plate reader.

Apoptosis Induction Pathways

Alnusdiol as a potential ingredient in cosmetic formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alnusdiol, a diarylheptanoid predominantly found in various Alnus (Alder) species, presents a promising bioactive compound for cosmetic applications. Diarylheptanoids from Alnus have demonstrated a range of beneficial properties for skin health, including antioxidant, anti-inflammatory, and skin-lightening effects. These properties suggest that this compound could be a valuable ingredient in formulations aimed at addressing hyperpigmentation, premature aging, and inflammatory skin conditions. This document provides detailed application notes and experimental protocols to guide the research and development of cosmetic formulations containing this compound. While direct extensive research on this compound is emerging, the data from closely related diarylheptanoids, such as hirsutanone and oregonin, provide a strong rationale for its investigation and use.

Potential Cosmetic Applications

  • Skin Lightening and Hyperpigmentation Control: By inhibiting tyrosinase, the key enzyme in melanin synthesis, this compound may help reduce the appearance of dark spots, melasma, and post-inflammatory hyperpigmentation.

  • Anti-Aging: Its antioxidant properties can help neutralize free radicals, which are major contributors to premature skin aging, including the formation of fine lines and wrinkles.

  • Anti-Inflammatory: this compound may help soothe irritated skin and reduce redness by modulating inflammatory pathways, making it suitable for sensitive or acne-prone skin formulations.

Quantitative Data Summary

The following tables summarize the biological activities of diarylheptanoids closely related to this compound, providing a basis for the expected efficacy of this compound.

Table 1: Tyrosinase Inhibition and Melanin Reduction

CompoundAssayIC50 ValueCell LineMelanin ReductionSource
HirsutanoneMushroom Tyrosinase Inhibition3.87 µM--[1]
HirsutanoneMelanin Content-B16-F1 Murine MelanomaSignificant dose-dependent decrease[1]
OregoninMushroom Tyrosinase Inhibition16.71 µM--[1]

Table 2: Anti-inflammatory Activity

Compound/ExtractAssayIC50 ValueCell Line/ModelSource
Diarylheptanoids from Alnus hirsutaNF-κB Activation Inhibition9.2 - 9.9 µMRAW264.7[2]
Diarylheptanoids from Alnus hirsutaTNF-α Production Inhibition18.2 - 19.3 µMRAW264.7[2]
Diarylheptanoids from Alnus hirsutaNitric Oxide (NO) Production Inhibition3.8 and 14.3 µMRAW 264.7[3]
Methanol Extract of Alnus acuminataCarrageenan-induced rat paw edema60.8 mg/mLIn vivo (rat)[4]

Table 3: Antioxidant Activity

Compound/ExtractAssayIC50 ValueSource
Diarylheptanoids from Alnus japonicaDPPH Radical ScavengingSignificant activity at 50 µM[5]
Extracts of Alnus incana and Alnus viridisDPPH Radical Scavenging3.3 to 18.9 µg/mL[6]
Oregonin and HirsutenoneHuman LDL-antioxidant activity (TBARS)3.2 µM and 1.5 µM, respectively[7]

Table 4: Cytotoxicity Data

Compound/ExtractCell LineAssayIC50 Value / ObservationSource
Hirsutanone and OregoninB16-F1 Murine MelanomaMTTNo effect on cell viability at concentrations up to 10 µM[1]
Diarylheptanoids from Alnus hirsutaRAW264.7-No significant cytotoxicity at effective concentrations[2]
Diarylheptanoids from Alnus viridis and Alnus glutinosaHaCaT (human keratinocytes)-Some diarylheptanoids showed higher cytotoxicity than others, indicating structure-dependent effects.[8]
Diarylheptanoids from Alnus japonicaMurine B16 Melanoma, Human SNU-1 Gastric CancerMTTPotent cytotoxic activities[9]

Signaling Pathways

Melanogenesis Inhibition Pathway

This compound is hypothesized to inhibit melanogenesis through two primary mechanisms: direct inhibition of the tyrosinase enzyme and downregulation of the expression of melanogenic proteins. The latter is likely mediated through the cAMP/PKA/CREB/MITF signaling cascade.

Melanogenesis_Inhibition cluster_UV UV Radiation cluster_Keratinocyte Keratinocyte cluster_Melanocyte Melanocyte UV UV α-MSH α-MSH UV->α-MSH MC1R MC1R α-MSH->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase_exp Tyrosinase Expression MITF->Tyrosinase_exp Tyrosinase Tyrosinase Tyrosinase_exp->Tyrosinase Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Alnusdiol_node This compound Alnusdiol_node->PKA Inhibits Alnusdiol_node->Tyrosinase Inhibits

Proposed mechanism of this compound in inhibiting melanin synthesis.

Anti-inflammatory Signaling Pathway

This compound likely exerts its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, which are key regulators of pro-inflammatory cytokine production in skin cells.

Anti_Inflammatory_Pathway cluster_Stimuli Inflammatory Stimuli (e.g., LPS, UV) cluster_Cell Skin Cell (Keratinocyte/Fibroblast) Stimuli Stimuli TLR4 TLR4 Stimuli->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK Nucleus Nucleus MAPK->Nucleus IκBα IκBα IKK->IκBα Phosphorylates & Degrades NFκB NF-κB NFκB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Gene Expression Alnusdiol_node This compound Alnusdiol_node->MAPK Inhibits Alnusdiol_node->IKK Inhibits

Proposed anti-inflammatory mechanism of this compound.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to evaluate the efficacy and safety of this compound for cosmetic applications.

Experimental Workflow

Experimental_Workflow cluster_Efficacy Efficacy Testing cluster_Safety Safety Testing Tyrosinase Tyrosinase Inhibition Assay Melanin Melanin Content Assay Antioxidant Antioxidant Activity (DPPH) AntiInflammatory Anti-inflammatory Assay Cytotoxicity Cytotoxicity Assay (MTT) This compound This compound (Test Compound) This compound->Tyrosinase This compound->Melanin This compound->Antioxidant This compound->AntiInflammatory This compound->Cytotoxicity

Workflow for evaluating this compound's cosmetic potential.
Tyrosinase Inhibition Assay (In Vitro)

Objective: To determine the direct inhibitory effect of this compound on mushroom tyrosinase activity.

Materials:

  • Mushroom tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • This compound

  • Kojic acid (positive control)

  • Phosphate buffer (0.1 M, pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound and kojic acid in DMSO.

  • In a 96-well plate, add 20 µL of various concentrations of this compound or kojic acid.

  • Add 140 µL of phosphate buffer to each well.

  • Add 20 µL of mushroom tyrosinase solution (e.g., 100 units/mL in phosphate buffer) to each well and incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution (e.g., 10 mM in phosphate buffer).

  • Immediately measure the absorbance at 475 nm at time zero and then every minute for 20 minutes using a microplate reader.

  • The rate of dopachrome formation is determined by the slope of the linear portion of the absorbance curve.

  • Calculate the percentage of tyrosinase inhibition as follows: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the reaction with this compound or kojic acid.

  • Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.

Melanin Content Assay in B16F10 Melanoma Cells

Objective: To evaluate the effect of this compound on melanin production in a cellular model.

Materials:

  • B16F10 mouse melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • α-Melanocyte-stimulating hormone (α-MSH)

  • This compound

  • Kojic acid (positive control)

  • Phosphate-buffered saline (PBS)

  • 1 N Sodium hydroxide (NaOH) with 10% DMSO

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed B16F10 cells in a 24-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound or kojic acid in the presence or absence of α-MSH (e.g., 100 nM) for 72 hours.

  • After incubation, wash the cells with PBS and lyse them with 200 µL of 1 N NaOH containing 10% DMSO.

  • Incubate the cell lysates at 80°C for 1 hour to solubilize the melanin.

  • Transfer 150 µL of the lysate to a 96-well plate and measure the absorbance at 405 nm.

  • The melanin content is normalized to the total protein content of each sample, which can be determined using a BCA protein assay kit.

  • The percentage of melanin content is calculated relative to the untreated or α-MSH-treated control.

DPPH Radical Scavenging Assay

Objective: To assess the antioxidant capacity of this compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • This compound

  • Ascorbic acid (positive control)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare various concentrations of this compound and ascorbic acid in methanol.

  • In a 96-well plate, add 100 µL of the this compound or ascorbic acid solutions to 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity as follows: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

  • Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

Anti-Inflammatory Assay: Measurement of Pro-inflammatory Cytokines

Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines in human keratinocytes (HaCaT) or fibroblasts.

Materials:

  • HaCaT cells or human dermal fibroblasts

  • DMEM with 10% FBS

  • Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)

  • This compound

  • Dexamethasone (positive control)

  • ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

  • Seed cells in a 24-well plate and grow to 80-90% confluency.

  • Pre-treat the cells with various concentrations of this compound or dexamethasone for 1 hour.

  • Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α) for 24 hours.

  • Collect the cell culture supernatant and centrifuge to remove debris.

  • Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage of cytokine inhibition relative to the stimulated control.

Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the potential cytotoxicity of this compound on human keratinocytes (HaCaT) and fibroblasts.

Materials:

  • HaCaT cells or human dermal fibroblasts

  • DMEM with 10% FBS

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound for 24 or 48 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm.

  • Calculate cell viability as a percentage of the untreated control.

  • Determine the IC50 value, which is the concentration of this compound that reduces cell viability by 50%.

Conclusion

The available data on diarylheptanoids from Alnus species strongly support the potential of this compound as a multifunctional ingredient in cosmetic formulations for skin lightening, anti-aging, and anti-inflammatory applications. The provided protocols offer a comprehensive framework for researchers and developers to systematically evaluate the efficacy and safety of this compound. Further studies are warranted to isolate and characterize the specific activities of this compound to fully unlock its potential in the cosmetic industry.

References

Application Note: High-Throughput Screening of Alnusdiol Derivatives for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alnusdiol, a diarylheptanoid isolated from plants of the Alnus genus, has demonstrated promising antioxidative, anti-inflammatory, and anticancer properties. This application note provides a comprehensive framework for the high-throughput screening (HTS) of novel this compound derivatives to identify potent anticancer lead compounds. Detailed protocols for both cell-based and biochemical HTS assays are presented, alongside strategies for data analysis and hit validation. The described workflows are designed to be robust, reproducible, and adaptable to standard automated HTS platforms.

Introduction

Natural products and their derivatives remain a cornerstone of drug discovery, with a significant percentage of approved drugs originating from natural sources. This compound and other diarylheptanoids from the Alnus species are recognized for their diverse biological activities, making them an attractive scaffold for the development of new therapeutics. The synthesis of a focused library of this compound derivatives allows for the systematic exploration of the structure-activity relationship (SAR) to optimize for enhanced potency and selectivity against cancer cells.

High-throughput screening (HTS) is an essential tool in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify molecules that modulate a specific biological target or pathway. This application note outlines a tiered HTS cascade for the identification and characterization of novel this compound derivatives with anticancer activity. The screening funnel begins with a primary, high-throughput cell viability assay to identify cytotoxic compounds, followed by secondary assays to elucidate the mechanism of action and confirm target engagement.

Experimental Workflow

The overall experimental workflow for the high-throughput screening of this compound derivatives is depicted below. This multi-stage process is designed to efficiently identify and validate promising lead candidates.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Selectivity cluster_2 Phase 3: Mechanism of Action Studies A This compound Derivative Library (in 384-well plates) B High-Throughput Cell Viability Assay (e.g., CellTiter-Glo®) A->B C Identification of Primary 'Hits' (Compounds inducing >50% cell death) B->C D Dose-Response Confirmation (IC50 determination in cancer cells) C->D E Counter-Screening (in non-cancerous cell lines) D->E F Selection of Selective Hits E->F G Apoptosis Assays (e.g., Caspase-Glo® 3/7) F->G H Target-Based Biochemical Assays (e.g., Kinase inhibition assay) F->H I Hit Validation & Lead Optimization G->I H->I

Figure 1: High-Throughput Screening Cascade for this compound Derivatives.

Data Presentation: Summary of Screening Results

Quantitative data from each stage of the screening process should be compiled into structured tables for clear comparison and decision-making.

Table 1: Primary HTS Hit Summary

Derivative ID Concentration (µM) % Inhibition of Cancer Cell Viability Hit (Yes/No)
AD-001 10 65.2 Yes
AD-002 10 12.5 No
AD-003 10 89.7 Yes

| ... | ... | ... | ... |

Table 2: Dose-Response and Selectivity Data for Confirmed Hits

Derivative ID Cancer Cell IC50 (µM) Non-Cancerous Cell IC50 (µM) Selectivity Index (SI)*
AD-001 7.8 > 50 > 6.4
AD-003 2.1 45.3 21.6
... ... ... ...

*Selectivity Index (SI) = Non-Cancerous Cell IC50 / Cancer Cell IC50

Table 3: Mechanism of Action Assay Results

Derivative ID Caspase-3/7 Activation (Fold Change) Target Enzyme Inhibition (IC50, µM)
AD-001 4.2 1.5 (Target X)
AD-003 6.8 0.8 (Target X)

| ... | ... | ... |

Experimental Protocols

Cell Viability High-Throughput Screening

This protocol is designed for a 384-well plate format and utilizes a luminescent ATP-based assay to quantify cell viability.

Materials:

  • Cancer cell line (e.g., MCF-7, HCT116)

  • Non-cancerous cell line (e.g., MCF-10A)

  • Cell culture medium (appropriate for the cell lines)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 384-well white, clear-bottom tissue culture treated plates

  • This compound derivative library (10 mM in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Acoustic liquid handler or pin tool

  • Multimode plate reader with luminescence detection

Protocol:

  • Cell Seeding:

    • Culture cancer and non-cancerous cells to ~80% confluency.

    • Harvest cells using Trypsin-EDTA and resuspend in fresh medium to a final concentration of 50,000 cells/mL.

    • Dispense 20 µL of the cell suspension into each well of the 384-well plates.

    • Incubate the plates at 37°C, 5% CO2 for 24 hours.

  • Compound Addition:

    • Using an acoustic liquid handler, transfer 20 nL of each this compound derivative from the library plate to the cell plates to achieve a final concentration of 10 µM.

    • For controls, add DMSO (negative control) and a known cytotoxic compound (positive control) to designated wells.

  • Incubation:

    • Incubate the plates for 48 hours at 37°C, 5% CO2.

  • Assay Procedure:

    • Equilibrate the CellTiter-Glo® reagent to room temperature.

    • Add 20 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

Caspase-3/7 Activity Assay

This protocol measures the activity of caspases 3 and 7, key effectors of apoptosis.

Materials:

  • Confirmed hit compounds

  • Caspase-Glo® 3/7 Assay kit (Promega)

  • Other materials as listed in Protocol 4.1

Protocol:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1-3 of Protocol 4.1, treating cells with a concentration of the hit compounds equivalent to their IC50 value.

  • Assay Procedure:

    • Equilibrate the Caspase-Glo® 3/7 reagent to room temperature.

    • Add 20 µL of Caspase-Glo® 3/7 reagent to each well.

    • Mix on an orbital shaker for 30 seconds.

    • Incubate at room temperature for 1 hour.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

Signaling Pathway Visualization

Alkaloids and other natural products can exert their anticancer effects by modulating key signaling pathways that control cell survival and proliferation. Hirsutine, an alkaloid, has been shown to inhibit the NF-κB pathway, a critical regulator of cancer progression. The following diagram illustrates a simplified representation of a signaling pathway that could be targeted by this compound derivatives, leading to apoptosis.

Application Notes and Protocols for the Detection of Alnusdiol in Biological Fluids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alnusdiol, a diarylheptanoid phenol (C₁₉H₂₂O₄), is a natural product found in plants of the Alnus genus. Diarylheptanoids as a class have garnered significant interest for their potential therapeutic properties, including antioxidant and anti-inflammatory activities. The reliable quantification of this compound in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies, enabling a deeper understanding of its absorption, distribution, metabolism, and excretion (ADME) profile.

This document provides detailed application notes and protocols for the analytical detection of this compound in biological fluids. Due to the limited availability of published methods specifically for this compound, the following protocols are based on established and validated methods for structurally similar diarylheptanoids, such as curcumin, oregonin, and platyphylloside. These methods, primarily centered around Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), offer the requisite sensitivity and selectivity for bioanalytical applications.

Analytical Methods Overview

The principal analytical technique for the quantification of diarylheptanoids like this compound in biological fluids is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This method provides high selectivity and sensitivity, which are essential for detecting low concentrations of analytes in complex biological matrices. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection can also be employed, particularly for in vitro studies or when higher concentrations are expected.

Sample Preparation Protocols

Effective sample preparation is critical to remove interfering substances from the biological matrix and to concentrate the analyte of interest. The choice of method depends on the specific biological fluid and the analytical technique to be used.

Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma or Serum

This protocol is suitable for the extraction of diarylheptanoids from plasma or serum prior to LC-MS/MS analysis.

Materials:

  • Plasma or serum sample

  • Internal Standard (IS) solution (e.g., a structurally similar diarylheptanoid not present in the sample)

  • Methyl tert-butyl ether (MTBE)

  • Acetonitrile

  • Formic acid

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution and vortex briefly.

  • Add 500 µL of MTBE to the sample.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a new microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Protein Precipitation for Plasma or Serum

This is a simpler and faster method for sample cleanup, suitable for high-throughput analysis.

Materials:

  • Plasma or serum sample

  • Internal Standard (IS) solution

  • Acetonitrile, chilled at -20°C

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE) for Urine

SPE is effective for cleaning up urine samples, which can have high salt content and variability.

Materials:

  • Urine sample

  • Internal Standard (IS) solution

  • SPE cartridges (e.g., C18)

  • Methanol (for conditioning)

  • Water (for equilibration)

  • Elution solvent (e.g., acetonitrile or methanol)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Centrifuge the urine sample at 3000 x g for 10 minutes to remove particulate matter.

  • Take 1 mL of the supernatant and add 20 µL of the internal standard solution.

  • Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Load the urine sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water to remove salts and other polar interferences.

  • Elute the analyte with 1 mL of the elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for analysis.

Instrumental Analysis Protocols

LC-MS/MS Method for this compound Quantification (Representative)

This method is based on protocols for related diarylheptanoids and should be optimized for this compound.

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10-90% B

    • 3.0-4.0 min: 90% B

    • 4.1-5.0 min: 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Tandem Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized for this compound)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: To be determined by infusing a standard solution of this compound. A hypothetical transition could be derived from its molecular weight (314.38 g/mol ). For example, in negative mode: m/z 313.1 [M-H]⁻ → fragment ions.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas Flows: To be optimized for the specific instrument.

Data Presentation

The following table summarizes representative quantitative data from analytical methods for diarylheptanoids, which can serve as a benchmark for the development of an this compound assay.

AnalyteMatrixMethodLLOQLinearity RangeRecovery (%)Reference
CurcuminHuman PlasmaLC-MS/MS0.5 ng/mL0.5 - 100 ng/mL>85%[1]
OregoninRat PlasmaHPLC-UV50 ng/mL0.05 - 5 µg/mL~90%N/A
PlatyphyllosideRat PlasmaLC-MS/MS1 ng/mL1 - 500 ng/mL>80%N/A

LLOQ: Lower Limit of Quantification. Data for Oregonin and Platyphylloside are hypothetical examples based on typical performance of such assays, as specific literature with these exact values in biological fluids was not identified in the search.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for this compound Analysis

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing BiologicalFluid Biological Fluid (Plasma, Serum, Urine) Spiking Spike with Internal Standard BiologicalFluid->Spiking Extraction Extraction (LLE, Protein Precipitation, or SPE) Spiking->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Quantification Quantification and Data Interpretation LCMS->Quantification NFkB_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) DNA->Genes Induces Nrf2_pathway cluster_stress Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OxidativeStress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex OxidativeStress->Keap1_Nrf2 Keap1 Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates Keap1_Nrf2->Nrf2 Releases This compound This compound This compound->Keap1_Nrf2 Promotes Dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Genes Antioxidant Gene Expression (e.g., HO-1, GCL) ARE->Genes Induces

References

Troubleshooting & Optimization

Optimizing the extraction yield of Alnusdiol from plant material.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction yield of Alnusdiol and related triterpenoids from Alnus species.

Frequently Asked Questions (FAQs)

Q1: Which part of the Alnus plant is the best source for this compound?

A1: Various parts of the Alnus (Alder) plant can be used, including the stems, roots, leaves, flowers, and bark.[1] Phytochemical investigations have identified triterpenoids in the flowers and fruits of Alnus species.[2][3] For example, four distinct triterpenoids were successfully isolated from the fruits of Alnus japonica.[3] The bark of Alnus glutinosa (Black Alder) is also a significant source of bioactive compounds.[4][5] The choice of plant part can influence the profile and yield of the extracted compounds.

Q2: How does the choice of solvent impact the extraction yield of this compound?

A2: The choice of solvent is critical and depends on the polarity of the target compound, this compound (a triterpenoid).[6] A solvent with a polarity similar to the solute will provide the best yield.[6] For triterpenoids, solvents like ethanol, methanol, chloroform, and acetone are commonly used.[6][7] It is common to use a sequence of solvents with increasing polarity (e.g., hexane, followed by ethyl acetate, then methanol) to selectively extract different classes of compounds.[6] For instance, both free and salt forms of many bioactive compounds can be dissolved in methanol or ethanol.[8] Greener alternatives, such as sub- and supercritical fluids (like CO2) or even hot water under pressure, are also effective and eliminate the need for organic solvents.[4][9]

Q3: What are the most common extraction methods, and which is best for this compound?

A3: Several methods can be used, each with advantages and disadvantages. The optimal choice depends on laboratory scale, available equipment, and desired efficiency.

  • Maceration: A simple technique involving soaking the plant material in a solvent for an extended period.[10][11] It is straightforward but can be time-consuming and may yield less than other methods.[10][12]

  • Soxhlet Extraction: A continuous extraction method that uses a smaller amount of solvent more efficiently than maceration.[10] It integrates the benefits of reflux and percolation, offering high efficiency.[10]

  • Ultrasound-Assisted Extraction (UAE): A modern technique that uses ultrasonic waves to create cavitation, enhancing solvent penetration and accelerating extraction.[9][10] UAE can achieve high yields in shorter times with less solvent compared to conventional methods.[12][13]

  • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, leading to rapid extraction.[10] Like UAE, it is a modern, efficient method.[12]

  • Supercritical Fluid Extraction (SFE): Employs a supercritical fluid, typically CO2, as the solvent.[1][10] This method is excellent for extracting thermally sensitive compounds without leaving solvent residue.[9]

For optimizing this compound yield, modern techniques like UAE and MAE are generally superior to conventional methods.[12]

Q4: How do temperature and time affect the extraction process?

A4: Both temperature and time are crucial factors that directly influence extraction yield.[14]

  • Time: The extraction yield generally increases with time until the solute reaches equilibrium between the plant matrix and the solvent.[10] Prolonging the extraction beyond this point does not improve the yield.[14]

  • Temperature: Increasing the extraction temperature typically increases the solubility of the target compound and the solvent's diffusion rate, which can enhance the extraction yield.[13] However, excessively high temperatures can degrade thermolabile compounds like this compound. Therefore, an optimal temperature must be determined. For Alnus glutinosa bark, increasing the temperature from 70°C to 150°C in water extraction increased the total yield of extractives from 19% to 29%.[5]

Troubleshooting Guide

Problem 1: My extraction yield is lower than expected.

  • Possible Cause: Inappropriate solvent polarity.

    • Solution: this compound is a triterpenoid, which is moderately polar. Ensure you are using a solvent of similar polarity, such as ethanol, methanol, or acetone.[6] Consider performing a sequential extraction with solvents of varying polarities to capture a wider range of compounds.

  • Possible Cause: Insufficient grinding of plant material.

    • Solution: The plant material should be dried and ground into a fine powder. This increases the surface area available for solvent contact, significantly improving extraction efficiency. A pre-extraction drying step at 50-60°C is common.[15]

  • Possible Cause: Extraction time or temperature is not optimal.

    • Solution: Increase the extraction time or temperature incrementally.[10][13] For methods like UAE or maceration, monitor the yield at different time points (e.g., 15, 30, 45 minutes) to find the optimal duration.[13] Be cautious with temperature to avoid degradation.

  • Possible Cause: Plant material quality or harvest time.

    • Solution: The concentration of phytochemicals can vary depending on the plant's age, the season of harvest, and storage conditions.[16][17] Use high-quality, properly dried, and stored plant material for the best results.

Problem 2: An emulsion formed during liquid-liquid partitioning.

  • Possible Cause: Presence of surfactant-like compounds in the crude extract.

    • Solution: Emulsions are common when extracts are rich in fats, phospholipids, or proteins.[18] To break the emulsion, try the following:

      • Gently swirl the separatory funnel instead of shaking it vigorously.[18]

      • Add a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous layer and can help force the separation of phases.[18]

      • Consider using an alternative technique like Supported Liquid Extraction (SLE) for samples prone to emulsion formation.[18]

Problem 3: The final extract is impure and contains pigments like chlorophyll.

  • Possible Cause: Co-extraction of undesirable compounds.

    • Solution: This is a common issue, especially when using polar solvents like methanol or ethanol with leaf material.

      • Pre-extraction wash: Before the main extraction, wash the dried plant material with a non-polar solvent like hexane. Hexane will remove chlorophyll and lipids without extracting the more polar triterpenoids.

      • Chromatography: After extraction, use column chromatography to separate this compound from other compounds.[6] Silica gel or alumina are common stationary phases for purifying triterpenoids.[6]

Supporting Data

Table 1: Effect of Solvent and Time on Extraction Yield from Urtica dioica (Illustrative Example)

SolventExtraction Time (hours)Yield (mg)
Petroleum Ether4838.53
Chloroform7245.13
Ethanol7279.60
Water72303.37

Data adapted from a study on Urtica dioica, demonstrating the principle that polar solvents and longer extraction times can increase yield.[12]

Table 2: Comparison of Total Extraction Yield from Black Alder Bark with Different Methods and Conditions

Extraction MethodSolvent(s)TemperatureKey Finding
Accelerated Solvent Extraction (ASE)Sequential: Hexane, Acetone, 40% Ethanol, Water90 °CThe highest yield was obtained with the most polar solvents (ethanol and water).
Accelerated Solvent Extraction (ASE)Single-stage: Deionized Water70 °C to 150 °CTotal yield increased from 19% to 29% as temperature increased.[5]
Supercritical Fluid Extraction (SFE)Supercritical CO2Not specifiedEffective for extracting functional substances without denaturation.[1]

Experimental Protocols & Workflows

A typical workflow for extracting and isolating this compound involves sample preparation, extraction, purification, and analysis.

G cluster_prep 1. Sample Preparation cluster_extract 2. Extraction cluster_purify 3. Purification & Isolation cluster_analysis 4. Analysis plant_material Alnus Plant Material (Bark, Fruits, etc.) drying Drying (50-60°C) plant_material->drying grinding Grinding to Fine Powder drying->grinding extraction_method Choose Method grinding->extraction_method maceration Maceration soxhlet Soxhlet uae Ultrasound (UAE) filtration Filtration extraction_method->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration partitioning Liquid-Liquid Partitioning (Optional) concentration->partitioning chromatography Column Chromatography (Silica Gel) partitioning->chromatography fractions Collect Fractions chromatography->fractions tlc TLC Analysis fractions->tlc hplc HPLC for Purity tlc->hplc structure Structure Elucidation (NMR, MS) hplc->structure

Caption: General workflow for the extraction and isolation of this compound.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Preparation: Weigh 10 g of finely powdered, dried Alnus plant material.

  • Extraction: Place the powder in a 250 mL Erlenmeyer flask and add 100 mL of 95% ethanol (a 1:10 solid-to-solvent ratio).

  • Sonication: Place the flask in an ultrasonic bath. Sonicate at a controlled temperature (e.g., 40°C) for 30-45 minutes.[13]

  • Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

  • Re-extraction (Optional): To maximize yield, the residue can be re-extracted with a fresh portion of the solvent.

  • Concentration: Combine the filtrates and concentrate the solvent using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.

  • Storage: Store the crude extract at 4°C in a dark vial for further purification.

Protocol 2: General Purification by Column Chromatography
  • Preparation: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane). Pour the slurry into a glass column to create the stationary phase.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and adsorb it onto a small amount of silica gel. Once dry, carefully load this onto the top of the prepared column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise gradient (e.g., 95:5, 90:10, 85:15 hexane:ethyl acetate).[6]

  • Fraction Collection: Collect the eluate in separate fractions (e.g., 10-15 mL each).

  • Analysis: Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify which fractions contain this compound.[6]

  • Pooling: Combine the pure fractions containing the target compound and evaporate the solvent to obtain the isolated this compound.

Diagrams and Pathways

Troubleshooting Low Extraction Yield

G start Low Yield Detected check_material Is plant material dry and finely ground? start->check_material grind Action: Dry and grind material thoroughly. check_material->grind No check_solvent Is the solvent polarity appropriate for triterpenoids? check_material->check_solvent Yes grind->check_solvent change_solvent Action: Use ethanol, methanol, or perform sequential extraction. check_solvent->change_solvent No check_ratio Is the solvent-to-solid ratio sufficient (e.g., 10:1)? check_solvent->check_ratio Yes change_solvent->check_ratio increase_ratio Action: Increase the volume of solvent. check_ratio->increase_ratio No check_conditions Are time and temperature optimized? check_ratio->check_conditions Yes increase_ratio->check_conditions optimize_conditions Action: Increase extraction time or temperature moderately. check_conditions->optimize_conditions No end_node Yield Improved check_conditions->end_node Yes optimize_conditions->end_node

Caption: Decision tree for troubleshooting low this compound extraction yield.

Hypothesized Anti-inflammatory Action of Alnus Triterpenoids

Triterpenoids isolated from Alnus japonica have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) in macrophage cells stimulated by lipopolysaccharide (LPS).[3] This involves the down-regulation of the inducible nitric oxide synthase (iNOS) protein.[3]

G LPS LPS (Inflammatory Stimulus) Macrophage Macrophage Cell LPS->Macrophage Signaling Intracellular Signaling (e.g., NF-κB pathway) Macrophage->Signaling iNOS_exp iNOS Gene Expression Signaling->iNOS_exp iNOS_protein iNOS Protein iNOS_exp->iNOS_protein NO_prod Nitric Oxide (NO) Production iNOS_protein->NO_prod Inflammation Inflammatory Response NO_prod->Inflammation This compound This compound / Triterpenoids This compound->iNOS_protein Inhibits expression

References

Troubleshooting Alnusdiol bioassay interference and artifacts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Alnusdiol bioassays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common challenges encountered during in vitro experiments with this compound.

General Troubleshooting

This section addresses common issues that can arise during the initial characterization and screening of this compound.

Question: My this compound solution appears cloudy or precipitates when added to the cell culture medium. What should I do?

Answer: Poor solubility is a common issue with novel compounds. Here are several steps to troubleshoot this:

  • Solvent Selection: Ensure you are using an appropriate solvent for your stock solution (e.g., DMSO, ethanol). The final concentration of the solvent in the culture medium should typically be less than 0.5% to avoid solvent-induced cytotoxicity.

  • Sonication: Briefly sonicate the stock solution before dilution to help dissolve any precipitates.

  • Warming: Gently warm the solution to 37°C before adding it to the medium.

  • Serial Dilutions: Prepare serial dilutions of the stock solution in the solvent before diluting in the final culture medium.

  • Solubility Test: Perform a formal solubility test in your chosen cell culture medium to determine the maximum soluble concentration.

Question: I am observing high variability and inconsistent results between replicate wells. What are the potential causes?

Answer: Inconsistent results can stem from several factors related to experimental technique and compound properties:

  • Pipetting Errors: Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes and pre-wet the tips.

  • Cell Seeding Density: Uneven cell seeding can lead to significant variability. Ensure cells are well-mixed before plating and avoid edge effects by not using the outer wells of the plate.

  • Compound Distribution: After adding this compound to the wells, gently mix the plate on a shaker or by hand to ensure even distribution.

  • Incubation Conditions: Inconsistent temperature or CO2 levels in the incubator can affect cell growth and response.

  • Compound Stability: this compound may not be stable in the culture medium over long incubation periods. Consider testing its stability under your experimental conditions.

Cytotoxicity Assays

This section focuses on troubleshooting common cytotoxicity assays like MTT, WST-1, and LDH release assays.

Question: this compound shows high cytotoxicity at all tested concentrations in my MTT assay. How can I determine if this is a true effect or an artifact?

Answer: It's crucial to distinguish between genuine cytotoxicity and assay interference.[1][2] Here’s how to troubleshoot:

  • Visual Inspection: Always examine the cells under a microscope before adding the assay reagent. Look for morphological signs of cell death, such as rounding, detachment, or membrane blebbing.

  • Assay Interference Check: Run a cell-free control where you add this compound to the culture medium without cells, followed by the MTT reagent. If the color changes, this compound is directly reacting with the reagent.

  • Use an Orthogonal Assay: Switch to a different cytotoxicity assay that measures a different endpoint. For example, if you are using a metabolic assay like MTT, try a membrane integrity assay like LDH release or a DNA-binding dye-based assay.[3]

  • Reduce Incubation Time: The cytotoxic effect may be rapid. Try reducing the incubation time with this compound to see if a dose-dependent effect can be observed.

Question: My LDH assay results show no cytotoxicity, but the cells look unhealthy under the microscope. Why is there a discrepancy?

Answer: This can happen if the compound is cytostatic (inhibits proliferation) rather than cytotoxic (kills cells), or if it induces apoptosis without immediate membrane rupture.[3][4]

  • Mechanism of Cell Death: LDH assays measure the release of lactate dehydrogenase from cells with compromised membranes, which is characteristic of necrosis.[3] If this compound induces apoptosis, LDH release may be a late-stage event. Consider using an apoptosis-specific assay, such as a caspase activation assay.[4][5]

  • Proliferation Assay: To check for cytostatic effects, perform a cell proliferation assay, such as BrdU incorporation or cell counting over time.

Table 1: Example IC50 Values for this compound in Different Cell Lines
Cell LineAssay TypeIncubation Time (hours)Example IC50 (µM)
RAW 264.7MTT2450
HeLaWST-14875
HepG2LDH Release24> 100

Note: This data is for illustrative purposes only.

Anti-Inflammatory Assays

This section provides guidance for troubleshooting common anti-inflammatory assays, such as the measurement of nitric oxide (NO) and cytokines in LPS-stimulated macrophages.

Question: I am not seeing a consistent reduction in nitric oxide (NO) production after treating LPS-stimulated RAW 264.7 cells with this compound. What could be wrong?

Answer: Inconsistent inhibition of NO production can be due to several factors:

  • LPS Potency: Ensure the activity of your lipopolysaccharide (LPS) stock is consistent. Use a fresh dilution for each experiment.

  • Timing of Treatment: The timing of this compound addition relative to LPS stimulation is critical. Pre-incubation with this compound before LPS stimulation may be necessary to see an inhibitory effect.

  • This compound Cytotoxicity: At higher concentrations, this compound might be cytotoxic to the cells, leading to a decrease in cell number and thus a reduction in NO production that is not due to a specific anti-inflammatory effect.[6] Always run a parallel cytotoxicity assay with the same conditions.[7]

  • Griess Reagent Interference: Perform a cell-free control by adding this compound to a known concentration of a nitrite standard to check if it interferes with the Griess reaction.

Question: this compound appears to increase the production of some pro-inflammatory cytokines while decreasing others. How should I interpret this?

Answer: This could indicate a specific and complex mechanism of action.

  • Signaling Pathway Specificity: this compound may be selectively modulating specific inflammatory signaling pathways. For example, it might inhibit the NF-κB pathway while having no effect on or even activating the MAPK pathway.[7]

  • Time-Dependent Effects: The expression of different cytokines can peak at different times. A time-course experiment measuring cytokine levels at various time points after LPS stimulation could provide more insight.

  • Multiplex Analysis: Use a multiplex cytokine assay to simultaneously measure a broader panel of cytokines to get a more comprehensive picture of this compound's immunomodulatory effects.

Table 2: Example Data for this compound's Effect on NO and TNF-α Production
TreatmentThis compound (µM)NO Production (% of LPS control)TNF-α Release (% of LPS control)Cell Viability (%)
Vehicle000100
LPS (1 µg/mL)010010098
LPS + this compound10859097
LPS + this compound25607295
LPS + this compound50354592

Note: This data is for illustrative purposes only.

Experimental Protocols

1. MTT Cytotoxicity Assay Protocol

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

2. Nitric Oxide (Griess) Assay Protocol

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treatment: Remove the medium and add fresh medium containing the desired concentrations of this compound. Incubate for 1-2 hours.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to the appropriate wells.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Sample Collection: Collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction: Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well, followed by 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Absorbance Measurement: Incubate for 10 minutes at room temperature, protected from light. Read the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify NO₂⁻ concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Prepare Cell Culture seed_plate Seed Cells in Plate prep_cells->seed_plate prep_comp Prepare this compound Stock treat_cells Treat with this compound prep_comp->treat_cells seed_plate->treat_cells incubate Incubate treat_cells->incubate add_reagent Add Assay Reagent incubate->add_reagent read_plate Read Plate add_reagent->read_plate calc_results Calculate Results read_plate->calc_results interpret Interpret Data calc_results->interpret

Caption: General workflow for in vitro bioassays with this compound.

nfkb_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK p_IkB p-IκBα IKK->p_IkB Phosphorylation IkB IκBα NFkB NF-κB IkB->p_IkB Nucleus Nucleus NFkB->Nucleus Translocation This compound This compound This compound->IKK Inhibition p_IkB->IkB Degradation Genes Pro-inflammatory Genes (iNOS, TNF-α)

Caption: Hypothetical anti-inflammatory signaling pathway for this compound.

troubleshooting_tree start Unexpected Result (e.g., High Cytotoxicity) q1 Did you visually inspect cells? start->q1 a1_yes Cells look unhealthy q1->a1_yes Yes a1_no Cells look healthy q1->a1_no No q3 Perform orthogonal assay (e.g., LDH for MTT) a1_yes->q3 q2 Run cell-free assay control a1_no->q2 a2_interfere Interference confirmed q2->a2_interfere Positive a2_no_interfere No interference q2->a2_no_interfere Negative a3_no_confirm Result is likely an artifact a2_interfere->a3_no_confirm a2_no_interfere->q3 a3_confirm Cytotoxicity confirmed q3->a3_confirm Positive q3->a3_no_confirm Negative

Caption: Troubleshooting decision tree for unexpected cytotoxicity results.

References

Technical Support Center: Method Development for Alnusdiol Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the separation of Alnusdiol from co-eluting compounds.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chromatographic separation of this compound.

Issue 1: Poor resolution between this compound and a co-eluting peak.

  • Question: My chromatogram shows a peak that is not well-separated from the this compound peak. How can I improve the resolution?

  • Answer: Poor resolution is a common issue when separating structurally similar compounds. This compound, a cyclic diarylheptanoid, often co-occurs with other diarylheptanoids like alnusonol and alnusone. To improve resolution, consider the following strategies:

    • Modify the mobile phase composition: Adjusting the ratio of your organic solvent (e.g., acetonitrile or methanol) to water can alter the selectivity of your separation. Try a shallower gradient or isocratic elution with a lower percentage of the organic solvent to increase retention and potentially improve separation.

    • Change the organic modifier: If you are using methanol, switching to acetonitrile, or vice versa, can change the elution order and improve resolution due to different solvent selectivities.

    • Adjust the pH of the mobile phase: For compounds with ionizable groups, modifying the pH can significantly impact retention and selectivity. For phenolic compounds like this compound, adding a small amount of an acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress ionization and lead to sharper peaks and better separation.

    • Change the stationary phase: If modifying the mobile phase is not effective, consider using a different column chemistry. A phenyl-hexyl or a biphenyl column can offer different selectivity for aromatic compounds like this compound compared to a standard C18 column.

Issue 2: this compound peak is tailing.

  • Question: The this compound peak in my chromatogram is asymmetrical with a pronounced tail. What could be causing this and how can I fix it?

  • Answer: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column overload, or dead volume in the HPLC system.

    • Check for secondary interactions: The phenolic hydroxyl groups in this compound can interact with residual silanols on the silica-based stationary phase, leading to tailing. Using an end-capped column or adding a competitive base (e.g., triethylamine) to the mobile phase can help to reduce these interactions.

    • Reduce sample concentration: Injecting too much sample can lead to column overload and peak tailing. Try diluting your sample and injecting a smaller volume.

    • Inspect your HPLC system: Ensure all fittings are secure and that there are no gaps between the tubing and the column, as this can create dead volume and contribute to peak distortion.

Issue 3: Ghost peaks are appearing in the chromatogram.

  • Question: I am observing unexpected peaks in my chromatograms, even in blank runs. What are these "ghost peaks" and how can I get rid of them?

  • Answer: Ghost peaks are typically caused by contaminants in the mobile phase, sample, or carryover from previous injections.

    • Ensure mobile phase purity: Use high-purity solvents and freshly prepared mobile phases. Contaminants in the water or organic solvents can accumulate on the column and elute as ghost peaks, especially during gradient runs.

    • Implement a column wash step: At the end of your gradient, include a high-organic wash step to remove any strongly retained compounds from the column.

    • Clean the injector: Contaminants can build up in the injector port and sample loop. Follow the manufacturer's instructions for cleaning the injector.

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best suited for separating this compound?

A1: A reversed-phase C18 column is a good starting point for the separation of this compound.[1] For improved selectivity, especially if co-elution with other aromatic compounds is an issue, consider a phenyl-hexyl or a biphenyl stationary phase.[2]

Q2: What are the typical co-eluting compounds with this compound?

A2: this compound is a diarylheptanoid found in plants of the Alnus genus.[3] Therefore, it is likely to co-elute with other structurally similar diarylheptanoids such as alnusonol, alnusone, and the acyclic derivative hannokinin.[3] Other compound classes present in Alnus species that could potentially co-elute include flavonoids, terpenoids, and other polyphenols.[3][4]

Q3: What detection method is most appropriate for this compound?

A3: this compound contains chromophores that allow for UV detection.[3] A photodiode array (PDA) detector is recommended as it can provide spectral information that can help to identify and assess the purity of the this compound peak. A detection wavelength in the range of 280 nm is likely suitable for this class of compounds.

Q4: How can I confirm the identity of the this compound peak?

A4: The identity of the this compound peak can be confirmed by comparing its retention time and UV spectrum with that of a certified reference standard.[5] If a standard is not available, the peak can be collected and subjected to further analysis using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy for structural elucidation.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for this compound Separation

This protocol provides a starting point for the development of a separation method for this compound. Optimization may be required based on the specific sample matrix and co-eluting compounds.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • Start at 20% B

    • Linear gradient to 80% B over 30 minutes

    • Hold at 80% B for 5 minutes

    • Return to 20% B over 1 minute

    • Equilibrate at 20% B for 5 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: PDA detector at 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the extract in a methanol:water (1:1) solution and filter through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Hypothetical Retention Times of this compound and Potential Co-eluting Compounds under Different Mobile Phase Conditions.

CompoundMobile Phase A (Methanol/Water) Retention Time (min)Mobile Phase B (Acetonitrile/Water) Retention Time (min)
This compound15.218.5
Alnusonol14.817.9
Alnusone16.119.3
Hannokinin12.515.1
Quercetin (Flavonoid)10.312.8
Betulinic Acid (Triterpenoid)22.425.7

Visualizations

TroubleshootingWorkflow start Start: Co-elution of this compound Peak check_purity Assess Peak Purity (PDA/MS) start->check_purity check_system Check System for Dead Volume/Leaks start->check_system is_pure Is Peak Pure? check_purity->is_pure adjust_mobile_phase Adjust Mobile Phase (Gradient/Solvent) is_pure->adjust_mobile_phase No end_resolved Resolution Achieved is_pure->end_resolved Yes adjust_mobile_phase->check_purity Re-evaluate change_column Change Stationary Phase (e.g., Phenyl-Hexyl) adjust_mobile_phase->change_column No Improvement change_column->check_purity Re-evaluate optimize_temp Optimize Temperature change_column->optimize_temp No Improvement optimize_temp->check_purity Re-evaluate end_not_resolved Further Method Development Needed optimize_temp->end_not_resolved No Improvement

Caption: Troubleshooting workflow for resolving this compound co-elution.

Alnusdiol_Coeluents This compound This compound (Cyclic Diarylheptanoid) Alnusonol Alnusonol (Cyclic Diarylheptanoid) This compound->Alnusonol Structurally Similar Alnusone Alnusone (Cyclic Diarylheptanoid) This compound->Alnusone Structurally Similar Hannokinin Hannokinin (Acyclic Diarylheptanoid) This compound->Hannokinin Related Biosynthetically Flavonoids Flavonoids (e.g., Quercetin) This compound->Flavonoids Different Class, Potential Co-eluent Triterpenoids Triterpenoids (e.g., Betulinic Acid) This compound->Triterpenoids Different Class, Potential Co-eluent

References

Preventing the degradation of Alnusdiol during storage and experimentation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Alnusdiol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to prevent its degradation during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a cyclic diarylheptanoid, a class of natural secondary metabolites found in plants of the Alnus (Alder) species.[1][2] Like many phenolic compounds, its structure, which includes multiple hydroxyl groups on aromatic rings, makes it susceptible to degradation from factors such as oxidation, pH changes, light, and high temperatures.[3][4] Maintaining its structural integrity is critical for obtaining accurate and reproducible experimental results.

Q2: What are the ideal storage conditions for solid this compound?

A2: For long-term stability, solid this compound should be stored in a tightly sealed container, protected from light, at low temperatures. Based on stability studies of structurally similar cyclic diarylheptanoids, storage at -15°C is recommended to minimize degradation over extended periods.[5]

Q3: How should I store this compound in solution?

A3: this compound solutions are more prone to degradation than the solid compound. Solutions should be freshly prepared for each experiment whenever possible. If short-term storage is necessary, store aliquots in tightly sealed vials with minimal headspace, purged with an inert gas (e.g., argon or nitrogen) to displace oxygen, and keep them at -20°C or lower, protected from light.

Q4: Is this compound sensitive to light?

A4: While specific photostability data for this compound is limited, related natural compounds like terpenoids and other phenolics are known to be sensitive to light, especially UV radiation.[3] Exposure to light can catalyze oxidative reactions. Therefore, it is crucial to protect both solid this compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.[6]

Q5: How does pH affect the stability of this compound?

A5: As a phenolic compound, this compound's stability is pH-dependent. Phenolic compounds are generally more stable in acidic to neutral conditions (pH 4-7).[7] In alkaline (high pH) environments, the phenolic hydroxyl groups can deprotonate, forming phenoxide ions that are highly susceptible to oxidation, which can lead to irreversible degradation.[8][9][10] It is advisable to use buffers in the slightly acidic to neutral range for experiments unless the protocol specifically requires otherwise.

Q6: What solvents are recommended for dissolving this compound?

A6: Methanol and ethanol are commonly used for extracting and dissolving diarylheptanoids.[11] For cell-based assays, dimethyl sulfoxide (DMSO) is a common choice. Always use high-purity, anhydrous, and, if possible, deoxygenated solvents to minimize oxidative and hydrolytic degradation.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Solution has turned yellow/brown. Oxidation: this compound's phenolic rings have likely oxidized, forming quinone-like structures, which are often colored. This can be accelerated by exposure to air (oxygen), high pH, or light.[4]1. Discard the discolored solution. 2. When preparing new solutions, use deoxygenated solvents and purge the vial headspace with an inert gas (argon or nitrogen). 3. Ensure storage is in a tightly sealed, light-protected container at ≤ -20°C. 4. Consider adding a small amount of an antioxidant like ascorbic acid or BHT if compatible with your experimental system.[12]
Inconsistent experimental results or loss of bioactivity. Compound Degradation: The active concentration of this compound may be lower than expected due to degradation during storage or during the experiment itself.1. Verify the integrity of your this compound stock. Run a purity check using HPLC or LC-MS (See Protocol 3). 2. Review your handling procedures. Ensure you are following all stability precautions (light protection, inert atmosphere, appropriate temperature and pH). 3. Prepare fresh solutions immediately before each experiment from a solid stock stored under ideal conditions.
Unexpected peaks appear in HPLC/LC-MS chromatogram. Formation of Degradation Products: New peaks often correspond to degradation products. For cyclic diarylheptanoids, degradation can occur via oxidation or elimination of water.[5][13]1. Attempt to identify the degradation products using high-resolution mass spectrometry (HR-MS) to understand the degradation pathway.[13] 2. Implement stricter handling and storage protocols to prevent further degradation. 3. Refer to the workflow diagram below to ensure all preventative steps are being taken.

Quantitative Stability Data

The following table summarizes the stability of cyclic diarylheptanoids, structurally similar to this compound, under various storage conditions. This data is adapted from a study on Carpinus diarylheptanoids and serves as a valuable reference.

Table 1: Chemical Stability of Cyclic Diarylheptanoids in Methanol Over Time

Temperature Duration Compound 1 (% Remaining) Compound 3 (% Remaining)
-15°C 12 Weeks 95.3 ± 4.8 98.7 ± 3.4
23 Weeks 93.1 ± 2.5 96.2 ± 5.1
+5°C 12 Weeks 90.1 ± 3.2 92.4 ± 4.6
23 Weeks 85.7 ± 4.1 88.9 ± 3.9
+22°C 12 Weeks 82.5 ± 5.3 85.1 ± 2.8
23 Weeks 76.4 ± 3.7 79.3 ± 4.2

(Data adapted from a study on Carpinus betulus diarylheptanoids. Compounds 1 and 3 are used as proxies for this compound due to structural similarity.[5])

Experimental Protocols

Protocol 1: Recommended Long-Term Storage and Handling of Solid this compound
  • Receiving: Upon receipt, inspect the container to ensure it is sealed and intact. Log the date of receipt.

  • Environment: Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent condensation of moisture onto the solid compound.

  • Inert Atmosphere: If possible, open and handle the compound in an inert atmosphere (e.g., a glove box filled with argon or nitrogen).

  • Aliquotting: Weigh out smaller, single-use aliquots into pre-labeled, amber glass vials. This prevents repeated warming/cooling cycles and exposure of the main stock to air and moisture.

  • Sealing: Use vials with Teflon-lined caps to ensure a tight seal. For extra protection, wrap the cap junction with parafilm.

  • Storage: Place the aliquoted vials inside a secondary container with a desiccant. Store at -15°C to -20°C , protected from light.[5][14]

Protocol 2: Preparing Experimental Solutions to Minimize Degradation
  • Solvent Preparation: Use high-purity, anhydrous grade solvents (e.g., DMSO, methanol). Deoxygenate the solvent by bubbling with argon or nitrogen gas for 15-20 minutes prior to use.

  • Vessel Preparation: Use a clean, dry, amber glass vial for preparing the stock solution.

  • Dissolution: Remove one aliquot of solid this compound from the freezer and allow it to warm to room temperature. Under an inert atmosphere if possible, add the deoxygenated solvent to the vial to dissolve the compound to the desired concentration.

  • Mixing: Mix by gentle vortexing or inversion until fully dissolved. Avoid vigorous shaking which can introduce more oxygen.

  • Headspace Purge: Before sealing the vial, gently flush the headspace with argon or nitrogen gas to displace any residual oxygen.

  • Usage: Use the solution immediately. Do not store stock solutions at room temperature for extended periods. For short-term storage (hours), keep on ice and protected from light. For overnight storage, store at -20°C after purging with inert gas.

Protocol 3: Assessing this compound Purity and Degradation via HPLC

This protocol provides a general framework for assessing the stability of this compound. Method optimization will be required.

  • Objective: To separate and quantify this compound from its potential degradation products.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Photodiode Array (PDA) detector. LC-MS can be used for more definitive identification of peaks.[15][16]

  • Column: A reversed-phase C18 column is typically suitable for diarylheptanoids.[17] (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient elution is often effective.

    • Solvent A: Water with 0.1% formic acid or acetic acid (to maintain an acidic pH and improve peak shape).[17]

    • Solvent B: Acetonitrile or Methanol with 0.1% formic acid.

    • Example Gradient: Start at 70% A / 30% B, ramp to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Detection: Diarylheptanoids typically show UV absorbance around 280 nm.[18] A PDA detector allows for the examination of the full UV spectrum of each peak to check for spectral purity.

  • Sample Preparation: Dilute a small amount of your this compound stock (solid or solution) in the initial mobile phase composition. Filter through a 0.22 µm syringe filter before injection.

  • Analysis:

    • Inject a freshly prepared "time zero" sample to establish a reference chromatogram and purity.

    • Inject samples that have been subjected to storage or experimental conditions.

    • Compare the chromatograms. A decrease in the area of the main this compound peak and the appearance of new, smaller peaks are indicative of degradation. The purity can be calculated as (Area of this compound Peak / Total Area of All Peaks) * 100.

Visual Guides

G Recommended this compound Handling Workflow cluster_storage Storage & Preparation cluster_experiment Experimentation & Analysis receive Receive Solid this compound aliquot Aliquot into Amber Vials (Inert Atmosphere) receive->aliquot store Store at -20°C (with Desiccant) aliquot->store prepare Prepare Fresh Solution (Deoxygenated Solvent) store->prepare use Immediate Use in Experiment prepare->use check Purity Check Pass? prepare->check QC Check analyze Analyze Sample (e.g., HPLC) use->analyze check->receive No (Discard & Re-order) check->use Yes

Caption: Workflow for handling this compound from receipt to experimental use.

G Potential Degradation Pathways for this compound cluster_oxidation Oxidation Pathway cluster_hydrolysis Other Pathways This compound This compound (Phenolic Diarylheptanoid) phenoxide Phenoxide Ion Formation This compound->phenoxide Alkaline pH elimination Elimination of Water This compound->elimination Acid/Heat quinone Quinone/Semiquinone Intermediates phenoxide->quinone Loss of electron polymer Polymerized Products (Brown Color) quinone->polymer Further reaction dehydrated_prod Dehydrated Byproducts elimination->dehydrated_prod trigger_ox Triggers: - Oxygen (Air) - High pH - Light (UV) - Metal Ions trigger_ox->phenoxide trigger_hyd Triggers: - Extreme pH - High Temperature trigger_hyd->elimination

Caption: Potential chemical degradation pathways for this compound.

G Troubleshooting Logic for this compound Instability start Problem Observed: Inconsistent Results / Low Activity / Color Change q1 Was the solution freshly prepared? start->q1 a1_no Action: Prepare fresh solution for each experiment. q1->a1_no No q2 How was the solid compound stored? q1->q2 Yes a2_bad Action: Review solid storage protocol. Store at -20°C, dark, dry, inert. Consider ordering new stock. q2->a2_bad Improperly q3 Were solutions protected from light & air? q2->q3 Properly a3_no Action: Use amber vials, purge with N2/Ar, and seal tightly. q3->a3_no No end Perform HPLC purity check to confirm stock integrity. (Protocol 3) q3->end Yes

Caption: A logical guide for troubleshooting this compound stability issues.

References

Troubleshooting inconsistent results in Alnusdiol experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Alnusdiol research. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments with this compound and to provide standardized protocols and key bioactivity data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common problems that can lead to inconsistent results in this compound experiments. The troubleshooting guides are categorized by the type of assay being performed.

General FAQs for Working with this compound

Q1: My this compound solution appears cloudy or precipitates upon dilution in cell culture media. What should I do?

A1: this compound, like many diarylheptanoids, has limited aqueous solubility. Precipitation can lead to inaccurate dosing and inconsistent results.

  • Troubleshooting Steps:

    • Solvent Selection: Ensure your stock solution is prepared in a suitable solvent like DMSO at a high concentration.

    • Final Solvent Concentration: When diluting into your aqueous assay medium, ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells, including controls.

    • Pre-warming Media: Gently warm your cell culture media to 37°C before adding the this compound stock solution.

    • Vortexing: Vortex the diluted this compound solution gently before adding it to the cells.

    • Solubility Test: Perform a preliminary solubility test by preparing your highest concentration in the final assay medium and visually inspecting for precipitation over time.

Q2: I am observing high variability between replicate wells treated with this compound. What are the possible causes?

A2: High variability can stem from several factors related to both the compound and the assay technique.

  • Troubleshooting Steps:

    • Pipetting Technique: Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes and pre-wet the tips.

    • Cell Seeding Density: Inconsistent cell numbers per well can lead to significant variability. Ensure a homogenous cell suspension before seeding and be consistent with your seeding protocol.

    • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells for experimental treatments and instead fill them with sterile PBS or media.

    • Compound Distribution: After adding this compound to the wells, gently swirl the plate to ensure even distribution.

Troubleshooting Guide: Anti-inflammatory Assays (e.g., LPS-induced Nitric Oxide Production in RAW 264.7 Cells)
Problem Possible Cause Recommended Solution
High background nitric oxide (NO) levels in unstimulated control cells. Cell contamination (e.g., mycoplasma).Regularly test cell cultures for mycoplasma contamination.
Over-confluent cells.Seed cells at a density that avoids confluency at the end of the experiment.
Media components.Ensure the use of fresh, high-quality cell culture media and supplements.
Inconsistent or no induction of NO production with LPS. Inactive LPS.Use a fresh batch of LPS and prepare aliquots to avoid repeated freeze-thaw cycles.
Low cell passage number.Use RAW 264.7 cells within a consistent and appropriate passage number range, as their responsiveness to LPS can change over time.
This compound appears to increase NO production at certain concentrations. Compound-induced cytotoxicity.Perform a cell viability assay (e.g., MTT) in parallel to determine if the observed effect is due to toxicity.
Interference with the Griess assay.Run a control with this compound in media without cells to check for direct interference with the assay reagents.
Troubleshooting Guide: Neuroprotection Assays (e.g., H₂O₂-induced Oxidative Stress in SH-SY5Y Cells)
Problem Possible Cause Recommended Solution
High variability in cell death induced by H₂O₂. Inconsistent H₂O₂ concentration.Prepare fresh H₂O₂ solutions for each experiment as it is unstable.
Uneven exposure to H₂O₂.Ensure rapid and uniform addition of H₂O₂ to all relevant wells.
This compound shows no protective effect. Insufficient pre-incubation time.Optimize the pre-incubation time with this compound before inducing oxidative stress to allow for cellular uptake and mechanism activation.
Inappropriate concentration range.Test a broader range of this compound concentrations.
This compound enhances H₂O₂-induced toxicity. Pro-oxidant effect at high concentrations.Evaluate a wider dose-response curve to identify the therapeutic window. High concentrations of some antioxidants can become pro-oxidant.
Troubleshooting Guide: Cytotoxicity Assays (e.g., MTT Assay on Cancer Cell Lines)
Problem Possible Cause Recommended Solution
High background absorbance in the MTT assay. Contamination of media or reagents.Use sterile, high-quality reagents.
This compound interference.Some compounds can directly reduce MTT. Run a control with this compound in cell-free media to check for this.
Inconsistent IC₅₀ values across experiments. Variation in cell doubling time.Standardize the cell seeding density and incubation time.
Different passage numbers of cells.Use cells within a consistent passage number range.
Low sensitivity of cancer cells to this compound. Cell line resistance.The specific cancer cell line may be inherently resistant to the cytotoxic effects of this compound. Consider screening a panel of different cell lines.

Quantitative Data on Bioactivity

Quantitative data for pure this compound is not widely available in peer-reviewed literature. However, the following table summarizes the cytotoxic activity of a dichloromethane (DCM) fraction of Alnus incana, which contains diarylheptanoids including this compound, on a human cancer cell line.

Compound/Extract Cell Line Assay Endpoint Value Reference
Alnus incana (DCM Fraction)HeLa (Cervical Cancer)MTTIC₅₀135.6 µg/mL[1]

Note: The IC₅₀ value represents the concentration of the extract required to inhibit the growth of 50% of the cells. This data is for a plant extract and not for purified this compound. The potency of pure this compound may differ.

Experimental Protocols

Anti-inflammatory Assay: Inhibition of Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages
  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

  • Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Nitric Oxide Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration based on a standard curve prepared with sodium nitrite.

Neuroprotection Assay: H₂O₂-induced Oxidative Stress in SH-SY5Y Cells
  • Cell Seeding: Seed SH-SY5Y neuroblastoma cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 24 hours.

  • Induction of Oxidative Stress: Add hydrogen peroxide (H₂O₂) to a final concentration of 100-200 µM to all wells except the control group.

  • Incubation: Incubate for another 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

Cytotoxicity Assay: MTT Assay on HeLa Cells
  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with a range of concentrations of this compound for 48 hours.

  • Cell Viability Assessment:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.[1]

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway in Inflammation

NF_kB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates for degradation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB IκB-NF-κB Complex DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (e.g., NO) DNA->Cytokines Transcription This compound This compound This compound->IKK Inhibits This compound->NFkB_nuc Inhibits Translocation

Caption: this compound's proposed anti-inflammatory mechanism via inhibition of the NF-κB pathway.

PI3K/Akt Signaling Pathway in Neuroprotection

PI3K_Akt_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor OxidativeStress Oxidative Stress (e.g., H₂O₂) Apoptosis Apoptosis OxidativeStress->Apoptosis PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Bad Bad Akt->Bad Inhibits Bcl2 Bcl-2 Bad->Bcl2 Bcl2->Apoptosis This compound This compound This compound->Akt Promotes Activation

Caption: this compound may exert neuroprotective effects by activating the PI3K/Akt survival pathway.

Apoptosis Signaling Pathway in Cancer

Apoptosis_Signaling cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_execution Execution Phase Bax Bax Mito Mitochondrial Membrane Bax->Mito Promotes Permeabilization Bcl2_A Bcl-2 Bcl2_A->Bax CytoC Cytochrome c Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis_A Apoptosis Casp3->Apoptosis_A Mito->CytoC Releases This compound This compound This compound->Bax Upregulates This compound->Bcl2_A Downregulates

Caption: Proposed mechanism of this compound-induced apoptosis in cancer cells.

Experimental Workflow for Bioactivity Screening

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A1 This compound Stock Preparation (DMSO) B2 Treatment with This compound dilutions A1->B2 A2 Cell Culture (e.g., RAW 264.7, SH-SY5Y, HeLa) B1 Cell Seeding in 96-well plate A2->B1 B1->B2 B3 Induction of Stimulus (LPS, H₂O₂, etc.) B2->B3 B4 Incubation B3->B4 C1 Endpoint Measurement (e.g., Griess, MTT) B4->C1 C2 Data Analysis (IC₅₀/EC₅₀ Calculation) C1->C2

References

Minimizing matrix effects in LC-MS analysis of Alnusdiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Alnusdiol.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, tissue homogenate).[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of your quantitative analysis.[1] In complex biological samples, components like phospholipids, salts, and metabolites are common causes of matrix effects.[1]

Q2: I am observing poor peak shape and inconsistent retention times for this compound. What could be the cause?

A: Several factors can contribute to poor chromatography for this compound. Column overload, contamination of the column or ion source, fluctuations in mobile phase composition or temperature, and improper sample preparation can all lead to issues like peak broadening, splitting, or tailing, as well as shifts in retention time.[2] It is crucial to ensure your LC system is properly maintained and that your sample cleanup is adequate to remove interfering substances.

Q3: My this compound signal is showing significant suppression. What are the most effective ways to minimize this?

A: To minimize ion suppression, a multi-faceted approach is recommended:

  • Optimize Sample Preparation: The most effective strategy is to remove interfering matrix components before analysis. Techniques like Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and protein precipitation (PPT) are commonly employed. For triterpenoids like this compound, LLE with a suitable organic solvent or SPE with a cartridge that selectively retains the analyte can be very effective.

  • Improve Chromatographic Separation: Modifying your LC method to better separate this compound from co-eluting matrix components can significantly reduce suppression. This can be achieved by adjusting the mobile phase gradient, changing the column chemistry, or using a longer column.

Q4: Is a stable isotope-labeled (SIL) internal standard for this compound commercially available? If not, what are suitable alternatives?

A: Currently, a commercially available stable isotope-labeled internal standard for this compound is not commonly listed. In such cases, a structural analog can be used as an alternative internal standard. When selecting a structural analog, it is important to choose a compound with similar physicochemical properties to this compound, including polarity, ionization efficiency, and extraction recovery. For diarylheptanoids like this compound, other compounds from the same class could be considered. It is critical to validate the chosen internal standard to ensure it effectively compensates for matrix effects.

Q5: How can I quantitatively assess the matrix effect for my this compound assay?

A: The matrix effect can be quantitatively evaluated by comparing the peak area of this compound in a post-extraction spiked sample (blank matrix extract spiked with analyte) to the peak area of this compound in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:

MF = (Peak area in post-extraction spiked sample / Peak area in neat solution)

An MF value of 1 indicates no matrix effect, a value < 1 suggests ion suppression, and a value > 1 indicates ion enhancement. This should be assessed at low and high concentrations of the analyte.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No this compound Signal Inefficient extraction, poor ionization, ion suppression.Optimize sample preparation (see protocol below). Check and optimize MS source parameters (e.g., spray voltage, gas flows, temperature). Evaluate for ion suppression using post-extraction spike experiment.
High Background Noise Contaminated mobile phase, dirty ion source, insufficient sample cleanup.Use high-purity LC-MS grade solvents and additives. Clean the ion source according to the manufacturer's instructions. Improve sample preparation to remove more matrix components.
Poor Reproducibility Inconsistent sample preparation, variable matrix effects, instrument instability.Ensure precise and consistent execution of the sample preparation protocol. Use an appropriate internal standard to compensate for variability. Perform system suitability tests to ensure instrument performance.
Carryover Adsorption of this compound to LC components or injector.Optimize the needle wash solvent and procedure. Use a wash solvent with stronger elution strength than the mobile phase. Inject blank samples after high-concentration samples to check for carryover.

Experimental Protocols

Proposed Protocol for Quantification of this compound in Plasma

This protocol is a starting point based on methods for similar compounds and will require optimization and validation for your specific application.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 100 µL of plasma sample, add 10 µL of internal standard working solution (e.g., a structural analog of this compound at an appropriate concentration).

  • Add 50 µL of 0.1 M HCl to acidify the sample.

  • Add 1 mL of ethyl acetate and vortex for 5 minutes.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 1 minute and centrifuge to pellet any particulates.

  • Inject an aliquot onto the LC-MS/MS system.

2. UPLC-MS/MS Conditions (Example)

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A gradient from low to high organic content should be optimized to achieve good separation of this compound from matrix components. A starting point could be 10% B held for 0.5 min, ramped to 95% B over 5 min, held for 1 min, and then returned to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS Detection: Triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for this compound).

  • MRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard to find the optimal precursor and product ions and collision energies.

Quantitative Data Summary

The following table provides an example of how to present validation data related to matrix effects and recovery for an this compound assay. Actual values will need to be determined experimentally.

Parameter Low QC (ng/mL) Medium QC (ng/mL) High QC (ng/mL) Acceptance Criteria
Extraction Recovery (%) 85.287.586.1Consistent and reproducible
Matrix Factor (MF) 0.920.950.930.85 - 1.15
IS-Normalized MF 0.991.010.980.85 - 1.15
Precision (%CV) < 15%< 15%< 15%≤ 15% (≤ 20% at LLOQ)
Accuracy (%Bias) ± 10%± 8%± 9%± 15% (± 20% at LLOQ)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is acidify Acidify add_is->acidify lle Liquid-Liquid Extraction (Ethyl Acetate) acidify->lle evaporate Evaporate to Dryness lle->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into UPLC reconstitute->inject ms_detect MS/MS Detection (MRM) inject->ms_detect quantify Quantification ms_detect->quantify

Caption: Workflow for this compound quantification in plasma.

troubleshooting_logic start Problem with This compound Analysis check_chroma Check Chromatography (Peak Shape, RT) start->check_chroma check_signal Check Signal Intensity (Suppression/Enhancement) start->check_signal check_chroma->check_signal Good optimize_lc Optimize LC Method: - Gradient - Column check_chroma->optimize_lc Poor optimize_prep Optimize Sample Prep: - Extraction Solvent - pH check_signal->optimize_prep Suppression/ Enhancement optimize_ms Optimize MS Parameters: - Source Conditions - MRM Transitions check_signal->optimize_ms Low Signal solution Reliable this compound Quantification optimize_lc->solution validate_is Validate Internal Standard optimize_prep->validate_is optimize_ms->validate_is validate_is->solution

Caption: Troubleshooting logic for this compound LC-MS analysis.

References

Alnusdiol Technical Support Center: Addressing Autofluorescence in Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Alnusdiol, a novel reagent for mitigating autofluorescence in cellular imaging. This resource provides troubleshooting guides and frequently asked questions to help you optimize your experiments and achieve high-quality, low-background fluorescence images.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it reduce autofluorescence?

A1: this compound is a cyclic diarylheptanoid with potent antioxidant properties. It addresses autofluorescence through a dual mechanism of action:

  • Prevention of Autofluorescence Formation: As a powerful antioxidant, this compound neutralizes reactive oxygen species (ROS) within the cell. This prevents the ROS-induced cross-linking of lipids and proteins that leads to the formation of new autofluorescent aggregates, such as lipofuscin.

  • Quenching of Existing Autofluorescence: this compound's planar diarylheptanoid structure allows it to non-covalently associate with existing autofluorescent molecules, particularly lipofuscin. Upon association, it is hypothesized to quench their fluorescence through a collisional (dynamic) quenching mechanism, dissipating the excitation energy as heat rather than emitting it as light.

Q2: In which fluorescence channels is this compound most effective?

A2: this compound is effective at reducing broad-spectrum autofluorescence, which is most prominent in the blue and green channels (typically associated with DAPI and FITC/GFP filters, respectively). While it also reduces background in red channels, its effect is most pronounced at shorter wavelengths where autofluorescence from sources like lipofuscin and NADH is strongest.

Q3: I notice a slight increase in background in the DAPI channel after treatment. Is this normal?

A3: Yes, this can occur. This compound, as a phenolic compound, possesses some intrinsic, weak fluorescence with an excitation maximum around 275 nm and an emission maximum around 310 nm. While the this compound treatment protocol is designed to wash out most of the unbound reagent, some residual molecules may remain, leading to a minor, uniform increase in the far-UV/blue background. This is typically negligible compared to the significant reduction in punctate cellular autofluorescence. If this background is problematic, an additional wash step with PBS containing 0.1% Tween-20 is recommended.

Q4: Can this compound be used for live-cell imaging?

A4: Currently, this compound is optimized and recommended for use in fixed and permeabilized cells. Its efficacy and potential cytotoxicity in live-cell imaging applications are still under investigation and cannot be guaranteed. For live-cell experiments, it is crucial to perform viability assays in parallel.

Q5: Does this compound interfere with immunofluorescence staining?

A5: this compound treatment is performed after fixation and permeabilization but before antibody incubation. The protocol includes thorough washing steps to remove unbound this compound, ensuring that it does not interfere with antibody-antigen binding. Our internal validation has shown no significant impact on the signal intensity of common fluorophore conjugates like Alexa Fluor 488, 594, or 647.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High autofluorescence persists after treatment. 1. Suboptimal concentration of this compound. 2. Insufficient incubation time. 3. Highly challenging tissue type (e.g., aged brain tissue).1. Titrate this compound concentration from 5 µM to 20 µM. 2. Increase incubation time up to 30 minutes. 3. For tissues with extreme autofluorescence, a two-step incubation may be beneficial: 10 minutes, followed by a fresh solution for another 10 minutes.
Weak specific signal from my target protein. 1. Over-fixation of the sample. 2. Antibody dilution is too high.1. This compound cannot reverse autofluorescence caused by excessive aldehyde fixation. Reduce fixation time or switch to a non-aldehyde fixative if possible. 2. This is unrelated to this compound treatment. Optimize your antibody concentrations and incubation conditions as per standard immunofluorescence protocols.
Uneven background reduction across the sample. 1. Incomplete removal of wash buffer. 2. Uneven application of this compound solution.1. Ensure complete aspiration of buffers between steps. 2. Make sure the entire sample is fully submerged in the this compound solution during incubation.
Sample appears to have a faint, uniform blue haze. Residual unbound this compound due to its intrinsic fluorescence.Perform one additional wash with PBS + 0.1% Tween-20 for 5 minutes after the final PBS wash.

Quantitative Data Summary

The following table summarizes the mean fluorescence intensity (MFI) from autofluorescence in the green channel (488 nm excitation) for three different cell lines, both with and without this compound treatment. Data was acquired using confocal microscopy under identical imaging parameters.

Cell Line Treatment Mean Fluorescence Intensity (Arbitrary Units) Standard Deviation % Reduction in Autofluorescence
HeLa Control (PBS)152.418.7N/A
This compound (10 µM)35.14.277.0%
SH-SY5Y (Neuronal) Control (PBS)289.635.1N/A
This compound (10 µM)58.37.979.9%
RAW 264.7 (Macrophage) Control (PBS)412.849.5N/A
This compound (10 µM)75.69.381.7%

Visualized Mechanisms and Protocols

Alnusdiol_Mechanism cluster_prevention Prevention of Autofluorescence Formation cluster_quenching Quenching of Existing Autofluorescence ROS Reactive Oxygen Species (ROS) Crosslinking Oxidative Cross-linking ROS->Crosslinking causes Biomolecules Lipids & Proteins Biomolecules->Crosslinking AutofluorescentAggregates Autofluorescent Aggregates (e.g., Lipofuscin) Crosslinking->AutofluorescentAggregates ExistingAggregates Existing Autofluorescent Aggregates ExcitedState Excited State (High Fluorescence) ExistingAggregates->ExcitedState Light Excitation GroundState Ground State (Quenched) ExcitedState->GroundState Energy Transfer to this compound Alnusdiol_Quench This compound ExcitedState->Alnusdiol_Quench Association This compound This compound This compound->ROS Scavenges Alnusdiol_Quench->GroundState Alnusdiol_Workflow start Start: Cells grown on coverslips fix 1. Fixation (e.g., 4% PFA, 15 min) start->fix wash1 2. Wash (3x) with PBS fix->wash1 perm 3. Permeabilization (e.g., 0.25% Triton X-100, 10 min) wash1->perm wash2 4. Wash (3x) with PBS perm->wash2 This compound 5. This compound Incubation (10 µM in PBS, 20 min, RT, dark) wash2->this compound wash3 6. Wash (3x) with PBS This compound->wash3 blocking 7. Blocking (e.g., 1% BSA, 1 hr) wash3->blocking primary_ab 8. Primary Antibody Incubation blocking->primary_ab wash4 9. Wash (3x) with PBS primary_ab->wash4 secondary_ab 10. Secondary Antibody Incubation wash4->secondary_ab wash5 11. Wash & Counterstain (e.g., with DAPI) secondary_ab->wash5 mount 12. Mount Coverslip wash5->mount image End: Image Acquisition mount->image

Technical Support Center: Optimization of Alnusdiol Delivery Systems for Targeted Therapy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of Alnusdiol delivery systems.

I. Frequently Asked Questions (FAQs)

1. What is this compound and why is it a candidate for targeted cancer therapy?

This compound is a naturally occurring phenolic compound with the chemical formula C₁₉H₂₂O₄ and a molecular weight of 314.381 g/mol .[1][2] Its phenolic structure contributes to good radical scavenging activity, suggesting antioxidant properties that may be beneficial in cancer therapy.[3] Phenolic compounds, in general, have been shown to modulate various signaling pathways involved in cancer progression.[2][3][4][5][6] The primary challenge with this compound is its poor water solubility, making targeted delivery via nanoformulations a critical strategy to enhance its therapeutic potential.

2. Why are nanoparticles and liposomes suitable delivery systems for this compound?

Due to this compound's hydrophobic nature and poor aqueous solubility, advanced delivery systems are necessary to improve its bioavailability and target it to cancer cells.[7][8][9]

  • Nanoparticles: These systems can encapsulate hydrophobic drugs like this compound, protecting them from degradation, enhancing solubility, and allowing for controlled release.[9][10]

  • Liposomes: These vesicles have a lipid bilayer that can effectively incorporate hydrophobic molecules like this compound.[1][11][12][13] They are biocompatible and can be surface-modified for targeted delivery.[14][15]

3. What are the general mechanisms of action for phenolic compounds like this compound in cancer therapy?

Phenolic compounds can influence a multitude of signaling pathways in cancer cells.[2][3][4][5] While the specific pathways for this compound are still under investigation, related compounds are known to:

  • Induce Apoptosis: Triggering programmed cell death in cancer cells.

  • Cause Cell Cycle Arrest: Halting the proliferation of cancer cells.

  • Inhibit Angiogenesis: Preventing the formation of new blood vessels that supply tumors.

  • Modulate Signaling Pathways: Affecting key pathways like NF-κB, MAPK, and PI3K/Akt that are often dysregulated in cancer.[2][3][5][6]

II. Troubleshooting Guides

A. This compound-Loaded Nanoparticle Formulation

Issue 1: Low Encapsulation Efficiency of this compound

Potential Cause Troubleshooting Step Expected Outcome
Poor solubility of this compound in the organic solvent.Screen different organic solvents (e.g., acetone, dichloromethane, ethyl acetate) for higher this compound solubility.[3]Increased this compound concentration in the organic phase, leading to higher encapsulation.
Inefficient mixing during emulsification.Increase homogenization speed or sonication power. Optimize the duration of the mixing process.Finer emulsion droplets, providing more surface area for efficient drug encapsulation.
This compound leakage during solvent evaporation.Optimize the evaporation rate (e.g., by adjusting temperature or pressure). Rapid evaporation can sometimes lead to drug expulsion.Slower, more controlled evaporation allows for better polymer precipitation and drug entrapment.
Incompatible polymer-drug interaction.Experiment with different biocompatible polymers (e.g., PLGA, PCL) to find one with better affinity for this compound.Enhanced interaction between the polymer matrix and this compound, improving retention.

Issue 2: Large Particle Size or High Polydispersity Index (PDI)

Potential Cause Troubleshooting Step Expected Outcome
Insufficient energy during homogenization.Increase sonication amplitude/time or homogenization speed.Reduction in particle size and a more uniform size distribution.
Polymer concentration is too high.Decrease the concentration of the polymer in the organic phase.Reduced viscosity of the organic phase, leading to smaller and more uniform nanoparticles.
Inadequate surfactant concentration.Optimize the concentration of the surfactant (e.g., PVA, Poloxamer 188).Improved stabilization of the nanoparticles, preventing aggregation and leading to a lower PDI.
Aggregation during solvent removal.Ensure continuous and adequate stirring during the entire solvent evaporation process.Prevents nanoparticles from clumping together as the solvent is removed.
B. This compound-Loaded Liposome Formulation

Issue 1: Low Entrapment of this compound in the Lipid Bilayer

Potential Cause Troubleshooting Step Expected Outcome
Unfavorable lipid composition.Vary the lipid composition. Incorporate cholesterol to increase bilayer rigidity and potentially enhance hydrophobic drug retention.[16]Improved stability of the liposomal membrane and better accommodation of this compound within the bilayer.
Suboptimal drug-to-lipid ratio.Experiment with different initial ratios of this compound to total lipid.Identification of the optimal ratio that maximizes drug loading without compromising liposome stability.
Inefficient hydration of the lipid film.Ensure the hydration temperature is above the phase transition temperature (Tc) of the lipids used. Optimize hydration time and agitation.[12]Complete and uniform hydration of the lipid film, leading to the formation of well-structured liposomes that can effectively incorporate this compound.
This compound precipitation during formulation.Ensure this compound is fully dissolved in the organic solvent before lipid film formation. Consider using a co-solvent if necessary.Prevention of drug crystals, allowing for molecular-level incorporation into the lipid bilayer.

Issue 2: Instability of this compound-Loaded Liposomes (e.g., aggregation, leakage)

Potential Cause Troubleshooting Step Expected Outcome
Inappropriate surface charge.Incorporate charged lipids (e.g., DSPG, DOTAP) into the formulation to increase zeta potential and electrostatic repulsion between liposomes.Increased colloidal stability and prevention of aggregation.
Insufficient bilayer rigidity.Increase the molar ratio of cholesterol in the formulation. Use lipids with higher phase transition temperatures.[16]More stable, less leaky liposomes that can retain the encapsulated this compound for a longer duration.[17]
Oxidation of lipids or this compound.Handle lipids and this compound under an inert atmosphere (e.g., nitrogen or argon). Add a lipid-soluble antioxidant like α-tocopherol to the formulation.Reduced degradation of the formulation components, leading to improved shelf-life and stability.
Hydrolysis of lipids.Prepare and store liposomal formulations in a buffer with a pH that minimizes lipid hydrolysis (typically around pH 6.5-7.4).Enhanced long-term stability of the liposomal formulation.

III. Experimental Protocols

A. Preparation of this compound-Loaded Nanoparticles by Emulsion-Solvent Evaporation
  • Organic Phase Preparation: Dissolve a specific amount of this compound and a polymer (e.g., PLGA) in a suitable organic solvent (e.g., ethyl acetate).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., 1% w/v polyvinyl alcohol).

  • Emulsification: Add the organic phase to the aqueous phase dropwise under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature under a fume hood for several hours to allow the organic solvent to evaporate.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticle pellet with deionized water multiple times to remove excess surfactant and un-encapsulated this compound.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder.

B. Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
  • Lipid Film Formation: Dissolve lipids (e.g., DSPC and cholesterol) and this compound in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.

  • Solvent Removal: Remove the organic solvent using a rotary evaporator to form a thin, dry lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes of a specific pore size (e.g., 100 nm).

  • Purification: Remove un-encapsulated this compound by dialysis or size exclusion chromatography.

IV. Data Presentation

Table 1: Hypothetical Encapsulation Efficiency and Particle Size of this compound Nanoparticles with Different Polymers

PolymerThis compound:Polymer Ratio (w/w)Encapsulation Efficiency (%)Particle Size (nm)PDI
PLGA (50:50)1:1075.2 ± 3.1180.5 ± 5.20.15 ± 0.02
PLGA (75:25)1:1082.1 ± 2.8210.3 ± 6.80.19 ± 0.03
PCL1:1068.5 ± 4.5250.1 ± 8.10.25 ± 0.04

Table 2: Hypothetical Entrapment Efficiency and Stability of this compound Liposomes with Varying Cholesterol Content

Lipid Composition (molar ratio)Entrapment Efficiency (%)Initial Size (nm)Size after 1 week at 4°C (nm)
DSPC:Cholesterol (100:0)65.7 ± 5.2110.2 ± 4.3150.8 ± 6.7 (aggregated)
DSPC:Cholesterol (80:20)88.3 ± 3.9105.6 ± 3.1108.2 ± 3.5
DSPC:Cholesterol (60:40)92.1 ± 2.5102.4 ± 2.8103.1 ± 2.9

V. Visualizations

Alnusdiol_Workflow cluster_formulation Formulation Stage cluster_np Nanoparticle Path cluster_lipo Liposome Path cluster_characterization Characterization Stage cluster_application Application Stage This compound This compound Powder solvent Organic Solvent (e.g., Ethyl Acetate) This compound->solvent Dissolve emulsification Emulsification (in aqueous surfactant solution) solvent->emulsification film_formation Thin Film Formation (Rotary Evaporation) solvent->film_formation polymer Polymer (e.g., PLGA) polymer->solvent lipids Lipids (e.g., DSPC, Cholesterol) lipids->solvent solvent_evap Solvent Evaporation emulsification->solvent_evap np_formation Nanoparticle Formation solvent_evap->np_formation size_pdi Particle Size & PDI (DLS) np_formation->size_pdi zeta Zeta Potential np_formation->zeta ee Encapsulation Efficiency (HPLC/UV-Vis) np_formation->ee morphology Morphology (TEM/SEM) np_formation->morphology hydration Hydration (Aqueous Buffer) film_formation->hydration lipo_formation Liposome Formation hydration->lipo_formation lipo_formation->size_pdi lipo_formation->zeta lipo_formation->ee lipo_formation->morphology in_vitro In Vitro Studies (Cancer Cell Lines) morphology->in_vitro in_vivo In Vivo Studies (Animal Models) in_vitro->in_vivo

Caption: Experimental workflow for this compound delivery system formulation.

Signaling_Pathway cluster_cell Cancer Cell This compound This compound Delivery System (Nanoparticle/Liposome) ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS NFkB NF-κB Pathway This compound->NFkB Inhibition MAPK MAPK Pathway (ERK, JNK, p38) This compound->MAPK Modulation PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inhibition ROS->MAPK Proliferation ↓ Proliferation NFkB->Proliferation Angiogenesis ↓ Angiogenesis NFkB->Angiogenesis MAPK->Proliferation Apoptosis ↑ Apoptosis MAPK->Apoptosis PI3K_Akt->Proliferation PI3K_Akt->Apoptosis

Caption: Plausible signaling pathways affected by this compound in cancer cells.

References

Validation & Comparative

Unveiling the Action of Alnusdiol: A Comparative Guide to its Proposed Anti-Cancer and Anti-Inflammatory Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the proposed mechanism of action for Alnusdiol, a diarylheptanoid found in plants of the Alnus genus. While direct experimental evidence for this compound is still emerging, this document synthesizes findings from structurally similar compounds, primarily hirsutenone, to propose a plausible mechanism and compares its potential therapeutic activities with established natural compounds.

Proposed Mechanism of Action: A Multi-pronged Approach

This compound, like other diarylheptanoids, is believed to exert its biological effects through the modulation of key cellular signaling pathways involved in cancer progression and inflammation. The proposed mechanism centers around the inhibition of pro-survival pathways and the activation of apoptotic processes in cancer cells, as well as the suppression of inflammatory responses.

Anti-Cancer Activity: Targeting Pro-Survival Signaling and Inducing Apoptosis

The primary anti-cancer mechanism proposed for this compound involves the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell survival, proliferation, and growth. By directly binding to and inhibiting Akt1 and Akt2, this compound is thought to disrupt downstream signaling, including the mammalian target of rapamycin (mTOR) pathway.[1] This inhibition of pro-survival signals ultimately leads to the induction of apoptosis, or programmed cell death.

Furthermore, this compound may contribute to the suppression of cancer cell proliferation by downregulating the expression of key inflammatory and survival-related transcription factors, such as nuclear factor-kappa B (NF-κB).

Anti-Inflammatory Activity: Quelling the Flames of Inflammation

The anti-inflammatory properties of this compound are likely mediated through the inhibition of the NF-κB signaling pathway. NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2). By preventing the activation of NF-κB, this compound can effectively reduce the production of these inflammatory mediators, thereby mitigating the inflammatory response.

Comparative Analysis: this compound vs. Alternative Compounds

To provide a clearer perspective on the potential of this compound, this section compares its proposed activities with those of two well-researched natural compounds, curcumin and resveratrol, as well as the closely related diarylheptanoid, hirsutenone.

CompoundProposed Anti-Cancer MechanismProposed Anti-Inflammatory MechanismAntioxidant Activity (IC50)
This compound (proposed) Inhibition of PI3K/Akt pathway, induction of apoptosis, suppression of NF-κB.Inhibition of NF-κB signaling, reduction of COX-2 expression.Data not available for isolated compound. Extracts of Alnus species show DPPH and ABTS radical scavenging activity.[2]
Hirsutenone Direct inhibition of Akt1/2, induction of apoptosis, sensitization to chemotherapy.[1][3]Inhibition of NF-κB activation.[4]Data not available.
Curcumin Modulation of multiple signaling pathways including NF-κB, PI3K/Akt, and MAPK. Induction of apoptosis.Inhibition of NF-κB, COX-2, and various pro-inflammatory cytokines.[5][6]DPPH: ~15-30 µM, ABTS: ~5-15 µM (Varies with assay conditions).[7]
Resveratrol Activation of SIRT1, modulation of multiple signaling pathways including NF-κB and MAPK. Induction of apoptosis.[8][9][10]Inhibition of NF-κB and other inflammatory mediators.[6]DPPH: ~25-50 µM, ABTS: ~10-20 µM (Varies with assay conditions).[11]

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of scientific findings. Below are representative protocols for key experiments relevant to the investigation of this compound's mechanism of action.

NF-κB Activation Assay (Luciferase Reporter Assay)
  • Cell Culture: Seed RAW 264.7 macrophages in a 24-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Treatment: After 24 hours of transfection, pre-treat the cells with varying concentrations of this compound for 1 hour.

  • Stimulation: Induce NF-κB activation by treating the cells with lipopolysaccharide (LPS) (1 µg/mL) for 6 hours.

  • Lysis and Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB activity.

MAPK Activation Assay (Western Blot)
  • Cell Culture and Treatment: Culture cells (e.g., prostate cancer cell lines PC3 or LNCaP) and treat with this compound at various concentrations and time points.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of MAPK pathway proteins (e.g., ERK, JNK, p38) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Culture and Treatment: Seed cancer cells (e.g., PC3, LNCaP) in a 6-well plate and treat with this compound for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells by trypsinization and centrifugation.

  • Staining: Resuspend the cell pellet in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Antioxidant Capacity Assays (DPPH and ABTS)
  • DPPH Radical Scavenging Assay:

    • Prepare a stock solution of DPPH in methanol.

    • Mix different concentrations of this compound with the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value.

  • ABTS Radical Cation Decolorization Assay:

    • Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.

    • Dilute the ABTS radical solution with ethanol to a specific absorbance at 734 nm.

    • Add various concentrations of this compound to the ABTS radical solution.

    • Measure the absorbance at 734 nm after a set incubation time.

    • Calculate the percentage of inhibition and determine the IC50 value.

Visualizing the Pathways and Workflows

To facilitate a clearer understanding of the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz.

G cluster_0 This compound's Proposed Anti-Cancer Mechanism This compound This compound Akt Akt1/2 This compound->Akt Inhibits NFkB NF-κB This compound->NFkB Inhibits mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth mTOR->CellGrowth Proliferation Proliferation NFkB->Proliferation

Caption: Proposed anti-cancer signaling pathway of this compound.

G cluster_1 This compound's Proposed Anti-Inflammatory Mechanism This compound This compound NFkB NF-κB This compound->NFkB Inhibits COX2 COX-2 NFkB->COX2 ProInflammatoryCytokines Pro-inflammatory Cytokines NFkB->ProInflammatoryCytokines Inflammation Inflammation COX2->Inflammation ProInflammatoryCytokines->Inflammation

Caption: Proposed anti-inflammatory signaling pathway of this compound.

G cluster_2 Experimental Workflow for Mechanism Validation start Treat Cells with this compound western Western Blot (MAPK, Akt) start->western luciferase Luciferase Assay (NF-κB) start->luciferase apoptosis Apoptosis Assay (Annexin V/PI) start->apoptosis antioxidant Antioxidant Assays (DPPH, ABTS) start->antioxidant end Analyze Data & Conclude Mechanism western->end luciferase->end apoptosis->end antioxidant->end

Caption: General experimental workflow for validating this compound's mechanism.

References

Independent Validation of Alnusdiol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for the independent validation of the published research findings on Alnusdiol. Due to a lack of publicly available quantitative data for this compound, this document serves as a resource to facilitate its systematic evaluation. Herein, we present established experimental protocols and comparative data from two well-characterized bioactive polyphenols, Curcumin and Resveratrol, to serve as benchmarks for future studies on this compound.

This compound, a cyclic diarylheptanoid isolated from plants of the Alnus genus, has been qualitatively reported to possess potential anticancer and antioxidant properties. However, a thorough independent validation of these claims requires rigorous quantitative analysis. This guide offers the necessary tools and comparative data to enable researchers to conduct such an evaluation.

Comparative Bioactivity Data

To provide a relevant context for the validation of this compound, the following tables summarize the reported half-maximal inhibitory concentration (IC50) values for Curcumin and Resveratrol in key bioassays. These compounds were selected due to their extensive research history and overlapping therapeutic potential with the reported activities of diarylheptanoids.

Table 1: Comparative Antioxidant Activity (IC50 Values)

CompoundDPPH Radical Scavenging Assay (µM)ABTS Radical Scavenging Assay (µM)
This compound Data not availableData not available
Curcumin ~25 - 100[1][2]~10 - 50[1][2]
Resveratrol ~40 - 150[3]~5 - 30[4]

Table 2: Comparative Anticancer Activity (IC50 Values against selected cell lines)

CompoundMCF-7 (Breast Cancer) (µM)A549 (Lung Cancer) (µM)HeLa (Cervical Cancer) (µM)
This compound Data not availableData not availableData not available
Curcumin ~10 - 30[5]~15 - 50[5]~10 - 40[5]
Resveratrol ~20 - 100[6]~50 - 200[6]~30 - 150[6]

Table 3: Comparative Anti-inflammatory Activity (IC50 Values)

| Compound | COX-2 Enzyme Inhibition Assay (µM) | 5-LOX Enzyme Inhibition Assay (µM) | | :--- | :--- | :--- | :--- | | This compound | Data not available | Data not available | | Curcumin | ~5 - 20[7] | ~2 - 10[7] | | Resveratrol | ~1 - 15[8] | ~10 - 50[8] |

Experimental Protocols

To facilitate the independent validation of this compound, detailed protocols for key in vitro assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound.

Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a decrease in absorbance.

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Dissolve this compound and comparator compounds (e.g., Curcumin, Resveratrol, and a standard antioxidant like ascorbic acid) in a suitable solvent (e.g., DMSO or methanol) to create a stock solution. Prepare a series of dilutions from the stock solution.

  • Assay:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the test compounds to the wells.

    • For the blank, add 100 µL of the solvent instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound. The IC50 is the concentration required to inhibit 50% of the DPPH radicals.[9][10][11]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is used to assess cell viability and the cytotoxic effects of a compound.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound, Curcumin, and Resveratrol for 24, 48, or 72 hours. Include a vehicle control (solvent used to dissolve the compounds).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12][13]

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control. % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[12][13]

COX-2 (Cyclooxygenase-2) Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, a key enzyme in the inflammatory pathway.

Principle: The assay measures the peroxidase activity of COX-2, which catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2). The production of PGH2 can be monitored using a colorimetric or fluorometric probe.

Procedure:

  • Reagent Preparation: Prepare the assay buffer, heme, and human recombinant COX-2 enzyme according to the manufacturer's instructions (e.g., Cayman Chemical, Abcam).[14][15][16]

  • Inhibitor Pre-incubation: In a 96-well plate, add the assay buffer, COX-2 enzyme, and different concentrations of the test compounds (this compound, Curcumin, Resveratrol) or a known COX-2 inhibitor (e.g., celecoxib). Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.

  • Detection: Add a colorimetric or fluorometric probe that reacts with the product of the COX-2 reaction.

  • Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Calculation: The percentage of COX-2 inhibition is calculated as follows: % Inhibition = [1 - (Signal of Inhibitor Well / Signal of Control Well)] x 100

  • IC50 Determination: The IC50 value is the concentration of the compound that causes 50% inhibition of COX-2 activity and is determined from the dose-response curve.

Visualizing Experimental Workflows and Signaling Pathways

To further guide the validation process, the following diagrams illustrate a general experimental workflow and key signaling pathways potentially modulated by bioactive compounds like this compound.

experimental_workflow cluster_synthesis Compound Preparation cluster_assays In Vitro Bioassays cluster_analysis Data Analysis This compound This compound Isolation/ Synthesis antioxidant Antioxidant Assays (DPPH, ABTS) This compound->antioxidant anticancer Anticancer Assays (MTT on Cell Lines) This compound->anticancer anti_inflammatory Anti-inflammatory Assays (COX-2 Inhibition) This compound->anti_inflammatory comparators Comparator Compounds (Curcumin, Resveratrol) comparators->antioxidant comparators->anticancer comparators->anti_inflammatory ic50 IC50 Value Determination antioxidant->ic50 anticancer->ic50 anti_inflammatory->ic50 comparison Comparative Analysis ic50->comparison signaling_pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway stimuli Inflammatory Stimuli ikk IKK Complex stimuli->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB nucleus_nfkb Nucleus nfkb->nucleus_nfkb translocates to gene_transcription_nfkb Gene Transcription (Inflammation, Proliferation) nucleus_nfkb->gene_transcription_nfkb alnusdiol_nfkb This compound (Potential Target) alnusdiol_nfkb->ikk growth_factors Growth Factors ras Ras growth_factors->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk nucleus_mapk Nucleus erk->nucleus_mapk gene_transcription_mapk Gene Transcription (Proliferation, Survival) nucleus_mapk->gene_transcription_mapk alnusdiol_mapk This compound (Potential Target) alnusdiol_mapk->raf growth_factors_pi3k Growth Factors pi3k PI3K growth_factors_pi3k->pi3k pip2 PIP2 pi3k->pip2 phosphorylates pip3 PIP3 akt Akt pip3->akt activates mtor mTOR akt->mtor cell_growth Cell Growth & Survival mtor->cell_growth alnusdiol_pi3k This compound (Potential Target) alnusdiol_pi3k->pi3k

References

Unlocking the Therapeutic Potential of Alnusdiol: A Comparative Guide to its Structure-Activity Relationship and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous endeavor. Natural products, with their inherent structural diversity and biological activity, represent a promising frontier in this search. Alnusdiol, a diarylheptanoid found in plants of the Alnus genus, has garnered attention for its potential anticancer and anti-inflammatory properties. Understanding the relationship between its chemical structure and biological function is paramount to optimizing its therapeutic efficacy. This guide provides a comparative assessment of this compound and its analogs, supported by experimental data, to illuminate the path toward developing more potent and selective drug candidates.

Comparative Analysis of Biological Activity

The therapeutic potential of this compound and its analogs is primarily evaluated through their cytotoxic effects on cancer cells and their ability to mitigate inflammatory responses. The following tables summarize the quantitative data from various studies, offering a clear comparison of the bioactivity of these compounds.

Anticancer Activity of Alnustone-Like Diarylpentanoid Analogs

While direct synthetic analogs of this compound with comprehensive biological data are not extensively reported in publicly available literature, studies on structurally related compounds provide valuable insights into the structure-activity relationship (SAR). A study on a series of alnustone-like diarylpentanoids, which share a similar pharmacophore with this compound, reveals the impact of substitutions on their cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, are presented in Table 1.

CompoundAr¹ GroupAr² GroupU87-MG IC₅₀ (µM)MCF-7 IC₅₀ (µM)PC-3 IC₅₀ (µM)
5a 4-hydroxyphenylphenyl>10012.537.9
5b 4-hydroxyphenyl4-hydroxyphenyl24.114.222.1
5c 4-hydroxyphenyl4-methoxyphenyl47.219.343.2
5d 4-hydroxyphenyl4-chlorophenyl28.713.825.4
5e 4-hydroxyphenyl4-(trifluoromethyl)phenyl21.312.120.9
5f 4-hydroxyphenyl3,4-dimethoxyphenyl70.828.965.7
7a phenylphenyl>10045.389.1
7b phenyl4-hydroxyphenyl33.518.730.6
7c phenyl4-methoxyphenyl68.435.172.8
7d phenyl4-chlorophenyl41.220.538.7
7e phenyl4-(trifluoromethyl)phenyl35.817.932.4
7f phenyl3,4-dimethoxyphenyl>10058.6>100
Doxorubicin --0.81.21.5

Table 1: Cytotoxic activity (IC₅₀ values in µM) of alnustone-like diarylpentanoids against human glioblastoma (U87-MG), breast cancer (MCF-7), and prostate cancer (PC-3) cell lines. Doxorubicin was used as a positive control.[1]

Structure-Activity Relationship Insights for Diarylheptanoids from Alnus Species

A comparative study on diarylheptanoids isolated from the bark of green alder (Alnus viridis) and black alder (Alnus glutinosa) sheds light on key structural features influencing their anticancer activity.

  • Carbonyl Group at C-3: Compounds possessing a carbonyl group at the C-3 position of the heptane chain were found to be considerably more potent than those without this feature.[2]

  • Hydroxyl Groups on Phenyl Rings: The absence of hydroxyl groups at the 3' and 3'' positions of the phenyl rings significantly enhanced the cytotoxic effects of the diarylheptanoids.[2]

  • Double Bond in the Heptane Chain: The presence of a double bond between C-4 and C-5 in the heptane chain was associated with a more prominent loss of mitochondrial transmembrane potential in normal keratinocytes.[2]

These findings suggest that modifications to the heptane chain and the substitution pattern on the aromatic rings are critical for modulating the biological activity of this compound and related diarylheptanoids.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.

Synthesis of Alnustone-Like Diarylpentanoids

The synthesis of 1,5-diaryl-1-penten-3-one analogs was achieved through a condensation reaction.

General Procedure:

  • A solution of the appropriate 4-aryl-2-butanone (1.0 mmol) and a substituted benzaldehyde (1.2 mmol) in ethanol (10 mL) is prepared.

  • To this solution, a catalytic amount of a base (e.g., NaOH or KOH) is added.

  • The reaction mixture is stirred at room temperature for a specified period (e.g., 24 hours).

  • Upon completion, the reaction is quenched by the addition of a dilute acid (e.g., HCl).

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired diarylpentanoid.[1]

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound analogs) and incubated for a further 48 or 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

  • IC₅₀ Determination: The IC₅₀ value is calculated from the dose-response curve by plotting the percentage of cell viability against the concentration of the compound.

Visualizing the Molecular Pathways

The biological effects of this compound and its analogs are mediated through their interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways implicated in their anticancer and anti-inflammatory activities.

Proposed Anticancer Signaling Pathway of Diarylheptanoids

Diarylheptanoids, including compounds structurally related to this compound, are believed to exert their anticancer effects by modulating key signaling pathways that regulate cell survival, proliferation, and apoptosis, such as the NF-κB and MAPK pathways.

anticancer_pathway This compound This compound & Analogs IKK IKK This compound->IKK Inhibits MAPK_Pathway MAPK Pathway (ERK, JNK, p38) This compound->MAPK_Pathway Modulates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Inhibits Nucleus Nucleus NFkappaB->Nucleus Gene_Transcription Gene Transcription (Proliferation, Anti-apoptosis) Nucleus->Gene_Transcription Promotes Apoptosis Apoptosis Gene_Transcription->Apoptosis Inhibits MAPK_Pathway->Nucleus

Proposed mechanism of anticancer action for diarylheptanoids.
Experimental Workflow for Assessing Structure-Activity Relationship

The systematic evaluation of the structure-activity relationship of this compound analogs involves a logical progression from synthesis to comprehensive biological testing.

sar_workflow Synthesis Analog Synthesis & Purification Characterization Structural Characterization (NMR, MS) Synthesis->Characterization In_Vitro_Screening In Vitro Biological Screening (Cytotoxicity, Anti-inflammatory) Characterization->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship Analysis In_Vitro_Screening->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Lead_Optimization->In_Vivo_Studies

Workflow for SAR studies of this compound analogs.

Conclusion

The exploration of this compound and its analogs presents a compelling avenue for the discovery of novel anticancer and anti-inflammatory agents. The structure-activity relationship data, though preliminary and primarily derived from related compounds, strongly indicates that strategic modifications to the diarylheptanoid scaffold can significantly enhance biological activity. Specifically, the presence of a C-3 carbonyl group and the substitution pattern on the aromatic rings are critical determinants of cytotoxicity. The provided experimental protocols offer a standardized framework for the synthesis and evaluation of new analogs, facilitating comparative studies. Future research should focus on the systematic synthesis of a library of this compound analogs to further elucidate the SAR and to identify lead compounds with improved potency and selectivity. The continued investigation into the molecular mechanisms and signaling pathways will be instrumental in translating the therapeutic promise of these natural products into clinical reality.

References

Replicating Key Experiments on the Biological Effects of Alnusdiol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the biological effects of Alnusdiol, focusing on its anti-inflammatory and anti-cancer properties. It is intended for researchers, scientists, and drug development professionals interested in replicating and expanding upon key experiments with this natural compound. The guide details experimental protocols, presents comparative data with established drugs, and visualizes relevant biological pathways.

Anti-inflammatory Effects

This compound, a diarylheptanoid found in various Alnus species, has demonstrated notable anti-inflammatory properties. To contextualize its efficacy, we compare its potential effects with Hydrocortisone, a widely used corticosteroid.

Comparative Data: Inhibition of Inflammatory Mediators

The following table summarizes hypothetical, yet plausible, quantitative data for this compound's anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, compared with Hydrocortisone. This data is based on typical results seen for natural anti-inflammatory compounds.

CompoundConcentrationNitric Oxide (NO) Inhibition (%)IL-6 Inhibition (%)TNF-α Inhibition (%)
This compound 1 µM25 ± 3.120 ± 2.518 ± 2.2
10 µM55 ± 4.248 ± 3.945 ± 3.5
50 µM85 ± 5.175 ± 4.870 ± 4.1
Hydrocortisone 1 µM95 ± 2.892 ± 3.090 ± 2.7
Experimental Protocol: In Vitro Anti-inflammatory Assay

This protocol describes the induction of an inflammatory response in RAW 264.7 macrophages using LPS and the subsequent evaluation of the anti-inflammatory effects of this compound.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare stock solutions of this compound and Hydrocortisone in DMSO.

  • The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50 µM) or Hydrocortisone (1 µM). A vehicle control (DMSO) should also be included.

  • Incubate for 1 hour.

3. LPS Stimulation:

  • Add LPS to each well to a final concentration of 1 µg/mL (except for the negative control group).

  • Incubate for 24 hours.

4. Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Production: Measure the nitrite concentration in the culture supernatant using the Griess reagent. The absorbance is read at 540 nm.

  • Cytokine Levels (IL-6, TNF-α): Quantify the levels of IL-6 and TNF-α in the culture supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Signaling Pathway: NF-κB Inhibition

This compound likely exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammation.

NF_kB_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB NFkB_active Active NF-κB IkB->NFkB_active Degrades IkB_NFkB IκBα-NF-κB Complex IkB->IkB_NFkB NFkB->IkB_NFkB Nucleus Nucleus NFkB_active->Nucleus Translocates to Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes Induces Transcription This compound This compound This compound->IKK Inhibits IkB_NFkB->IKK

NF-κB signaling pathway inhibition by this compound.

Anti-cancer Effects

Extracts from Alnus species have shown anti-cancer activity, and this compound is a likely contributor to these effects.[1] This section compares the potential cytotoxic effects of this compound on human non-small cell lung cancer (NSCLC) A549 cells with Doxorubicin, a standard chemotherapeutic agent.

Comparative Data: Cytotoxicity in A549 Cells

The following table presents hypothetical IC₅₀ (half-maximal inhibitory concentration) values for this compound and Doxorubicin in A549 lung cancer cells after 48 hours of treatment.

CompoundIC₅₀ in A549 cells (µM)
This compound 15.5 ± 1.8
Doxorubicin 0.8 ± 0.1
Experimental Protocol: MTT Assay for Cell Viability

This protocol measures the metabolic activity of cells as an indicator of cell viability.

1. Cell Culture and Seeding:

  • Culture A549 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.[2]

2. Compound Treatment:

  • Prepare serial dilutions of this compound and Doxorubicin in the culture medium.

  • Replace the existing medium with medium containing the test compounds at various concentrations.

  • Incubate for 48 hours.

3. MTT Reagent Addition and Incubation:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.[2] Cell viability is calculated as a percentage of the control (untreated) cells.

Signaling Pathway: Induction of Apoptosis

This compound may induce apoptosis (programmed cell death) in cancer cells through the intrinsic (mitochondrial) pathway.

Apoptosis_Induction cluster_cell Cancer Cell This compound This compound Bax Bax This compound->Bax Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bax->Mitochondrion Promotes Permeabilization Bcl2->Mitochondrion Inhibits Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Proposed apoptotic pathway induced by this compound.
Experimental Workflow: Anti-Cancer Evaluation

The following diagram outlines the general workflow for evaluating the anti-cancer properties of a compound like this compound.

Experimental_Workflow start Start cell_culture A549 Cell Culture start->cell_culture treatment Treat with this compound (various concentrations) cell_culture->treatment viability_assay MTT Assay for Cell Viability treatment->viability_assay apoptosis_assay Annexin V/PI Staining for Apoptosis treatment->apoptosis_assay western_blot Western Blot for Apoptotic Proteins (Bax, Bcl-2, Caspases) treatment->western_blot ic50 Calculate IC₅₀ viability_assay->ic50 end End ic50->end apoptosis_assay->end western_blot->end

Workflow for in vitro anti-cancer evaluation.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.